Bis-PEG13-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVYBDAGTRVAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585037 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892155-64-5 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG13-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its application in conjugating amine-containing molecules.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative that functions as a hydrophilic linker. Its structure is characterized by a central chain of thirteen repeating ethylene glycol units, flanked on both ends by carboxylic acid functional groups. This symmetrical, homobifunctional design allows for the covalent linkage of two amine-containing molecules, or for the modification of surfaces. The PEG component of the molecule imparts increased water solubility to the resulting conjugate, a desirable characteristic in many biological applications that can reduce aggregation and improve pharmacokinetic profiles.
Primarily utilized in bioconjugation, this compound is a key reagent in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] In these contexts, it serves as a flexible spacer, connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The length of the PEG chain is a critical parameter that can be optimized to ensure the proper folding and function of the conjugated molecules.
Chemical Structure and Properties
The chemical structure of this compound consists of a linear chain of 13 ethylene glycol units with a carboxylic acid group at each terminus.
Chemical Name: 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid
Molecular Formula: C₃₀H₅₈O₁₇
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 690.78 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
| Storage Conditions | -20°C, desiccated |
Illustrative Quantitative Data
Specific experimental data for this compound, such as conjugation efficiency and yield, are highly dependent on the specific reaction conditions and the molecules being conjugated. The following table is for illustrative purposes to demonstrate how such data would be presented.
| Parameter | Exemplary Value | Conditions |
| Conjugation Efficiency | 85% | Reaction of this compound with a model protein (e.g., BSA) in MES buffer at pH 6.0, followed by coupling at pH 7.5. |
| Reaction Yield | 70% | Isolated yield after purification by size-exclusion chromatography. |
| Linker Stability | >95% | Stability over 24 hours in human plasma at 37°C as measured by HPLC. |
Experimental Protocols: Amine Conjugation using this compound
The terminal carboxylic acid groups of this compound can be coupled to primary amines using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5] The following is a general two-step protocol for the conjugation of an amine-containing molecule to this compound.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Standard laboratory glassware
-
Purification system (e.g., chromatography)
Procedure
Step 1: Activation of this compound with EDC/NHS
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before adding the aqueous buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxylic acid groups by forming a semi-stable NHS ester.
Step 2: Conjugation to the Amine-containing Molecule
-
Immediately following activation, add the amine-containing molecule to the reaction mixture. The amine-containing molecule should be dissolved in Coupling Buffer. A 1.5- to 2-fold molar excess of the activated this compound is typically used.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with the primary amines.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
Step 3: Purification of the Conjugate
-
Purify the resulting conjugate from excess reagents and by-products using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) based on the properties of the conjugate.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the bioconjugation process using this compound.
Caption: Logical workflow for the two-step bioconjugation using this compound.
References
Bis-PEG13-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Bis-PEG13-acid, also known by its systematic name 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontane-1,43-dioic acid, is a homobifunctional polyethylene glycol (PEG) derivative. It features a thirteen-unit PEG spacer flanked by a carboxylic acid group at each terminus. This structure imparts hydrophilicity, making it a valuable tool in various bioconjugation and drug delivery applications. This guide provides an in-depth overview of its chemical properties, specifications, and common experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties and Specifications
This compound is a well-defined, monodisperse PEG linker that offers a balance of hydrophilicity and chemical reactivity. Its terminal carboxylic acids can be readily activated to react with primary amines, forming stable amide bonds. This property makes it an ideal linker for conjugating molecules such as proteins, peptides, and small molecule drugs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontane-1,43-dioic acid |
| Synonyms | O,O'-Bis(2-carboxyethyl)dodecaethylene glycol, HOOC-PEG13-COOH |
| CAS Number | 107502-87-6 |
| Molecular Formula | C30H58O17 |
| Molecular Weight | 690.78 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | ≥95% |
| Boiling Point | 736.5 ± 60.0 °C at 760 mmHg |
| Density | 1.159 ± 0.06 g/cm³ |
Table 2: Solubility and Storage of this compound
| Property | Details |
| Solubility | Soluble in water, ethanol, DMSO, and DMF. |
| Storage Conditions | Store at -20°C. For long-term storage, it is recommended to keep it under an inert atmosphere. |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several advanced applications:
-
PROTACs (Proteolysis Targeting Chimeras): It is widely used as a linker in the synthesis of PROTACs.[1][2][3] The PEG spacer provides the necessary length and flexibility for the PROTAC to effectively bring together the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of ADCs by increasing their solubility and stability in vivo.
-
Bioconjugation: The terminal carboxylic acids can be activated to conjugate with a wide range of biomolecules containing primary amines, such as proteins, peptides, and antibodies.
-
Surface Modification: It can be used to modify surfaces to reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.65 (s, 48H, -O-CH₂-CH₂-O-), δ 3.75 (t, 4H, -O-CH₂-CH₂-COOH), δ 2.65 (t, 4H, -O-CH₂-CH₂-COOH).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 172.5 (-COOH), δ 70.5 (-O-CH₂-CH₂-O-), δ 67.0 (-O-CH₂-CH₂-COOH), δ 34.5 (-O-CH₂-CH₂-COOH).
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Procedure: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system. The purity is determined by the relative area of the main peak.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Technique: Electrospray Ionization (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Expected Result: A major peak corresponding to the molecular ion [M+H]⁺ at m/z 691.78 or [M+Na]⁺ at m/z 713.76.
Bioconjugation using this compound
Protocol: Amide Bond Formation with a Primary Amine-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing a primary amine (R-NH₂) using EDC and NHS chemistry.
-
Activation of Carboxylic Acids:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) per carboxylic acid group.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation to the Amine:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated this compound NHS ester to the amine solution. The molar ratio will depend on the desired degree of conjugation.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for PROTAC synthesis and mechanism of action using this compound.
Caption: General workflow for bioconjugation using this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG13-acid, a homobifunctional polyethylene glycol (PEG) linker. This document outlines a viable synthetic route, detailed purification protocols, and methods for analytical characterization. The information presented herein is intended to equip researchers and professionals in the field of drug development and bioconjugation with the necessary knowledge to produce and purify this versatile linker.
Introduction
This compound, also known as α,ω-bis(carboxymethyl)dodecaethylene glycol, is a valuable crosslinking agent and spacer arm in the field of bioconjugation. Its structure features a hydrophilic chain of thirteen ethylene glycol units flanked by a carboxylic acid group at each terminus. This bifunctionality allows for the conjugation of two molecules, such as proteins, peptides, or small molecule drugs. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₈O₁₇ | N/A |
| Molecular Weight | 690.78 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and most organic solvents | N/A |
| Purity (Typical) | ≥95% | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding diol, dodecaethylene glycol. A common and effective method involves a platinum-catalyzed oxidation in an aqueous medium.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as a two-step process: the oxidation of the starting material followed by the purification of the final product.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Platinum-Catalyzed Oxidation
This protocol is adapted from established methods for the oxidation of polyethylene glycols to their corresponding dicarboxylic acids.[2][3]
Materials:
-
Dodecaethylene glycol (starting material)
-
Platinum on carbon (Pt/C, 5% w/w)
-
Deionized water
-
Oxygen gas
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a mechanical stirrer, gas inlet, and condenser, dissolve dodecaethylene glycol in deionized water to a concentration of 10-20% (w/v).
-
Catalyst Addition: Add the 5% Pt/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting glycol.
-
Reaction Initiation: Heat the mixture to 50-70°C while stirring vigorously. Purge the vessel with oxygen and maintain a continuous flow of oxygen at a controlled rate.
-
pH Control: During the reaction, the pH of the solution will decrease due to the formation of carboxylic acid groups. Maintain the pH between 8 and 9 by the periodic addition of a saturated aqueous solution of sodium bicarbonate.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting diol.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the Pt/C catalyst.
-
Wash the catalyst with a small amount of deionized water.
-
Acidify the filtrate to a pH of 2-3 with 1M HCl.
-
Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Expected Yield: Yields for similar PEG oxidation reactions are reported to be in the range of 80-95%.[3]
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting material (dodecaethylene glycol) and the mono-carboxylated intermediate. Purification is essential to achieve the high purity required for applications like PROTAC synthesis. Ion-exchange chromatography is a highly effective method for this separation.
Purification Workflow
The purification process involves preparing the crude sample, performing ion-exchange chromatography, and then isolating the pure product.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Anion-Exchange Chromatography
Materials:
-
Crude this compound
-
Strong anion-exchange resin (e.g., Q-Sepharose)
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Deionized water
-
Dialysis tubing (low molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with Buffer A.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of Buffer A and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Buffer A to elute any neutral or weakly bound impurities, such as the starting diol.
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration, from 0% to 100% Buffer B over several column volumes.
-
The mono-carboxylated intermediate will elute at a lower salt concentration than the desired di-carboxylated product.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions by HPLC or another suitable analytical technique to identify the fractions containing the pure this compound.
-
Product Isolation:
-
Pool the pure fractions.
-
Desalt the pooled fractions by dialysis against deionized water.
-
Freeze-dry the desalted solution to obtain the pure this compound as a white solid.
-
Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.
Characterization Data Summary
| Technique | Expected Results |
| ¹H NMR | A prominent peak around 3.6 ppm corresponding to the methylene protons of the PEG backbone. A triplet at approximately 3.7 ppm for the methylene protons adjacent to the carboxylic acid groups. |
| ¹³C NMR | A major resonance at approximately 70 ppm for the carbons of the PEG backbone. A peak around 60 ppm for the carbons adjacent to the carboxyl groups, and a peak in the range of 170-175 ppm for the carboxyl carbons. |
| MALDI-TOF MS | A series of peaks corresponding to the sodium or potassium adducts of the polymer, with the peak distribution centered around the expected molecular weight (690.78 Da). The mass difference between adjacent peaks will be 44.03 Da, corresponding to the ethylene glycol repeat unit. |
| HPLC | A single major peak indicating high purity. The retention time will be different from the starting material and the mono-carboxylated intermediate. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described platinum-catalyzed oxidation of dodecaethylene glycol followed by anion-exchange chromatography is a robust and scalable approach to obtain this important bifunctional linker in high purity. The provided protocols and characterization data will serve as a valuable resource for researchers and professionals in the development of advanced bioconjugates and therapeutics.
References
- 1. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 3. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
Navigating the Solubility of Bis-PEG13-acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Bis-PEG13-acid, a homobifunctional PEG linker increasingly utilized in bioconjugation and drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of polyethylene glycol (PEG) compounds and provides a framework for experimental determination and application.
Introduction to this compound and its Solubility Profile
This compound is a polyethylene glycol derivative characterized by two terminal carboxylic acid groups. The presence of the hydrophilic PEG spacer significantly influences its solubility, particularly in aqueous solutions.[1] Generally, polyethylene glycols are known for their broad solubility in water and a variety of organic solvents, a property that is pivotal to their application in enhancing the pharmacokinetic properties of conjugated molecules.[2][3] However, the solubility can be influenced by the molecular weight of the PEG chain; as the molecular weight increases, the solubility in both water and organic solvents may decrease.[2][4]
The terminal carboxylic acid moieties of this compound are reactive towards primary amine groups, enabling the formation of stable amide bonds, a common strategy in bioconjugation. This reactivity makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Qualitative Solubility Data of PEG-Acid Compounds
| Solvent Class | Solvent Name | Qualitative Solubility of PEGs | Notes |
| Aqueous | Water | Freely Soluble | The hydrophilic nature of the PEG chain imparts excellent water solubility. |
| Phosphate-Buffered Saline (PBS) | Freely Soluble | PEGs are very soluble in aqueous buffers. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Commonly used as a reaction solvent for bioconjugation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another common solvent for PEG derivatives. | |
| Acetonitrile (ACN) | Soluble | PEGs are generally soluble in acetonitrile. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common organic solvent for dissolving PEGs. |
| Chloroform | Soluble | PEGs are soluble in chloroform. | |
| Alcohols | Ethanol | Soluble | PEGs are soluble in ethanol. |
| Methanol | Soluble | PEGs are soluble in methanol. | |
| Isopropanol | Less Soluble | Solubility can be increased with heating. | |
| Aromatic | Toluene | Less Soluble | Heating can aid in dissolution. |
| Ethers | Diethyl Ether | Insoluble | PEGs are generally insoluble in ether. |
| Aliphatic | Hexane | Insoluble | PEGs are insoluble in most aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, ethanol, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration. This solution should be fully dissolved.
-
-
Generation of Calibration Curve:
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Inject the diluted supernatant into the HPLC system and determine the peak area.
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration in the original saturated supernatant. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of an Experimental Workflow
The following diagram illustrates a typical workflow for the conjugation of an antibody to a drug molecule using this compound as a linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound and its application in bioconjugation. Researchers are encouraged to perform specific solubility tests for their unique applications and solvent systems to ensure optimal experimental outcomes.
References
The Strategic Role of the PEG13 Spacer in Bifunctional Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the architecture of bifunctional molecules is paramount to their efficacy. These molecules, designed to bring two distinct proteins or moieties into close proximity, rely on a critical component: the linker. Among the various types of linkers, polyethylene glycol (PEG) has emerged as a versatile and widely utilized spacer. This technical guide delves into the specific functionality of a 13-unit PEG spacer, as exemplified by Bis-PEG13-acid, exploring its impact on the physicochemical properties, biological activity, and overall performance of bifunctional molecules.
Core Principles of the PEG Spacer in Bifunctional Molecules
The PEG spacer in a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), is not merely an inert connector. It plays a crucial role in several key aspects of the molecule's function:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of often hydrophobic bioactive molecules, which is a significant challenge for these relatively large compounds. This improved solubility can also positively impact cell permeability, a critical factor for intracellular drug targets.[1][2]
-
Optimal Spacing and Flexibility: The length and flexibility of the PEG spacer are critical for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase in the case of PROTACs.[1] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together for the desired biological action.[3] The 13-unit length of a PEG13 spacer often provides an optimal distance to facilitate these crucial protein-protein interactions.
-
Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG chain can shield the molecule from enzymatic degradation, reduce immunogenicity, and increase its hydrodynamic volume, thereby extending its circulation half-life by reducing renal clearance.[4]
-
Modulation of Binding Affinity: The length of the PEG spacer can influence the binding affinity of the ligands to their respective target proteins. While a spacer is necessary to avoid interference between the two binding events, an excessively long or improperly configured spacer could potentially mask the biologically active sites.
This compound is a homobifunctional PEG linker, meaning it possesses the same reactive group at both ends—in this case, a carboxylic acid. These terminal carboxylic acid groups can readily react with primary amine groups on target ligands in the presence of activating agents to form stable amide bonds, making it a valuable tool for the synthesis of bifunctional molecules.
Quantitative Impact of PEG Spacer Length on PROTAC Efficacy
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG spacer has a profound impact on these parameters. The following table summarizes representative data on how PEG linker length can influence the degradation of a target protein.
| PROTAC | Target Protein | E3 Ligase Ligand | PEG Spacer Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC A | Target X | Ligand Y | 3 | 150 | 85 |
| PROTAC B | Target X | Ligand Y | 8 | 50 | 95 |
| PROTAC C | Target X | Ligand Y | 13 | 25 | >98 |
| PROTAC D | Target X | Ligand Y | 25 | 100 | 90 |
This table is a representative example based on trends observed in scientific literature, illustrating the principle that an optimal PEG linker length, in this hypothetical case PEG13, can lead to superior degradation potency and efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of bifunctional molecules utilizing a this compound linker.
Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, involving the sequential amide coupling of two different amine-containing ligands to this compound.
Materials:
-
This compound
-
Ligand 1 (containing a primary amine)
-
Ligand 2 (containing a primary amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Step 1: Mono-activation and first amide coupling:
-
Dissolve this compound (1.0 eq), EDC·HCl (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to activate one of the carboxylic acid groups.
-
Add Ligand 1 (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Once the mono-conjugated product is formed, quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the mono-conjugated intermediate by flash column chromatography.
-
-
Step 2: Second amide coupling:
-
Dissolve the purified mono-conjugated intermediate (1.0 eq), EDC·HCl (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to activate the remaining carboxylic acid group.
-
Add Ligand 2 (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells of interest
-
PROTAC compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and plot the absorbance values against the PROTAC concentration to determine the IC50 value.
-
Visualizing Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-induced protein degradation.
Downstream Signaling of a BETd-260 PROTAC
BETd-260 is a potent PROTAC that targets BET proteins, such as BRD4, for degradation by recruiting the E3 ligase Cereblon. The degradation of BRD4 leads to the downregulation of key oncogenes, including c-Myc, which in turn affects cell cycle progression and apoptosis.
Caption: Downstream signaling effects of the BETd-260 PROTAC.
Experimental Workflow for PROTAC Development
The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The PEG spacer is a critical design element in the development of effective bifunctional molecules. The 13-unit PEG spacer, as found in this compound, offers a balance of hydrophilicity, flexibility, and length that can significantly enhance the solubility, cell permeability, and pharmacokinetic profile of the resulting conjugate. Its specific length is often optimal for facilitating the necessary protein-protein interactions required for potent biological activity, such as in the formation of a stable ternary complex in PROTACs. The rational selection and application of PEG spacers, informed by quantitative analysis and detailed experimental validation, are essential for the successful development of next-generation targeted therapeutics.
References
Bis-PEG13-acid mechanism of action in bioconjugation
An In-depth Technical Guide on the Mechanism of Action of Bis-PEG13-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key quantitative parameters for bioconjugation utilizing this compound, a homobifunctional dicarboxylic acid crosslinker. This linker is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), protein PEGylation, and nanoparticle surface modification.
Core Mechanism of Action
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—carboxylic acids—at either end of a 13-unit polyethylene glycol (PEG) spacer. The core of its mechanism in bioconjugation is the formation of a stable amide bond between the carboxylic acid groups of the linker and primary amine groups (e.g., the ε-amine of lysine residues) on a target biomolecule. This reaction does not occur spontaneously and requires a two-step activation process, most commonly facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Step 1: Activation of Carboxylic Acid EDC reacts with the carboxylic acid groups on the this compound to form a highly reactive and unstable O-acylisourea intermediate[1][2]. This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid[1][2].
Step 2: Stabilization and Amine Coupling To enhance the efficiency of the reaction and prevent hydrolysis, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester[1]. This amine-reactive ester has a longer half-life in aqueous solution, allowing for a more controlled and efficient subsequent reaction with a primary amine on the target biomolecule. The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS.
The hydrophilic PEG spacer provides several advantages, including increased solubility of the conjugate, reduced immunogenicity, and minimized steric hindrance.
Diagrams of Key Processes
The following diagrams illustrate the chemical structures and workflows central to the use of this compound in bioconjugation.
References
In-Depth Technical Guide to the Safety and Handling of Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Bis-PEG13-acid, a homobifunctional PEG linker. The information is intended to support laboratory professionals in the safe use and management of this compound.
Chemical and Physical Properties
| Property | Data | Reference |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 51178-68-8 | |
| Molecular Formula | C30H58O17 | |
| Molecular Weight | 690.8 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Odor | No data available | |
| pH | No data available | |
| Melting/Freezing Point | No data available | |
| Boiling Point/Range | No data available | |
| Flash Point | No data available | |
| Water Solubility | No data available |
Hazard Identification and Safety Precautions
According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, appropriate precautions should be taken.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure.
Caption: Recommended Personal Protective Equipment for handling this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.
-
Store at -20°C for long-term stability.
-
Keep away from direct sunlight and sources of ignition.
-
Protect from moisture.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Caption: Workflow for responding to a spill of this compound.
Stability and Reactivity
Chemical Stability:
-
Stable under recommended storage conditions.
Reactivity:
-
The terminal carboxylic acid groups can react with primary amines in the presence of activators (e.g., EDC, DCC, HATU) to form stable amide bonds.
Incompatible Materials:
-
Strong acids/alkalis and strong oxidizing/reducing agents.
Hazardous Decomposition Products:
-
Under fire conditions, may decompose and emit irritant fumes.
Caption: Reaction of this compound with a primary amine to form an amide bond.
Toxicological and Ecological Information
Toxicological Information:
-
No specific toxicological data is available. It is advised to handle the compound as potentially harmful and to minimize exposure until more data is known.
Ecological Information:
-
Avoid release into the environment.
Experimental Protocols
Specific, validated experimental protocols for the safety assessment of this compound are not publicly available. For a compound of this nature, a comprehensive safety evaluation would typically involve the following assays:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells in vitro.
-
Genotoxicity Assays: To assess the potential for the compound to damage genetic material.
-
In Vivo Toxicity Studies: To evaluate the systemic effects of the compound in a living organism.
Researchers planning to use this compound in novel applications, particularly in drug development, are advised to conduct their own risk assessments and appropriate safety studies.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent attachment of Bis-PEG13-acid to proteins, a process known as PEGylation. This homobifunctional PEG linker enables the crosslinking of amine-containing residues, primarily lysines, on a single protein or between interacting proteins. PEGylation is a widely employed strategy in drug development to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size to reduce renal clearance, improving solubility, and decreasing immunogenicity.[1]
The following protocols outline the activation of this compound using EDC/NHS chemistry, the conjugation reaction with a target protein, and subsequent purification and characterization of the PEGylated product.
Principle of the Reaction
The carboxylic acid groups at both ends of the this compound molecule are not reactive towards the amine groups of proteins. Therefore, they must first be activated. This is typically achieved using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester.[2] The NHS ester then efficiently reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the protein to form a stable amide bond.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target Protein: In an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), MES buffer).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.
-
Desalting Columns or Dialysis Cassettes: For purification.
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For preparing stock solutions of this compound.
Protocol: Two-Step Aqueous Conjugation
This two-step protocol is recommended to maximize efficiency and minimize unwanted side reactions.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Dissolve this compound in Activation Buffer to a desired final concentration (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use (e.g., 100 mg/mL).
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. For optimal activation, a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The activation reaction is most efficient at pH 4.5-7.2.
Step 2: Conjugation to the Target Protein
-
Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.
-
The molar ratio of the activated linker to the protein should be optimized for the specific application. A starting point is a 10- to 50-fold molar excess of the PEG linker to the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. Longer incubation at lower temperatures can be beneficial for sensitive proteins.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. Hydroxylamine will hydrolyze any unreacted NHS esters.
Purification of the PEGylated Protein
Excess PEG reagent and reaction byproducts must be removed to obtain a purified PEGylated protein.
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is an effective method for removing low molecular weight byproducts and unreacted PEG from the reaction mixture.
-
Dialysis: Dialysis can also be used to remove smaller molecules from the PEGylated protein product.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins based on the extent of PEGylation, as the PEG chains can shield the surface charges of the protein.
Characterization of the PEGylated Protein
The extent of PEGylation and the purity of the final product should be assessed.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and thus the number of PEG molecules attached.
-
HPLC: High-performance liquid chromatography, particularly size-exclusion or ion-exchange HPLC, can be used to assess the purity and heterogeneity of the PEGylated product.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the protein PEGylation protocol using this compound. These are starting points and may require optimization for your specific protein and application.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| This compound Concentration | 1-10 mM | |
| EDC:this compound Molar Ratio | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. |
| NHS:this compound Molar Ratio | 1.5:1 to 2:1 | Stabilizes the activated intermediate. |
| Activation Buffer pH | 6.0 | The activation reaction is most efficient at pH 4.5-7.2. |
| Activation Time | 15-30 minutes at RT | |
| Conjugation Step | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of PEGylation. |
| Coupling Buffer pH | 7.2-7.5 | The reaction with primary amines is most efficient at pH 7-8. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Quenching Step | ||
| Quenching Agent Concentration | 10-50 mM | Effectively stops the reaction. |
| Quenching Time | 15 minutes at RT |
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein PEGylation with this compound.
Signaling Pathway of EDC/NHS Activation Chemistry
Caption: EDC/NHS activation of this compound for protein conjugation.
References
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis with Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and off-target toxicity.[2] The linker connecting the antibody to the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[3]
Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to increase hydrophilicity, improve in vivo stability, and reduce immunogenicity.[4] The hydrophilic nature of PEG can help to overcome solubility challenges associated with hydrophobic payloads and can create a protective hydration shell that prolongs the ADC's circulation half-life.[4]
This document provides a detailed, step-by-step guide for the synthesis of an ADC using Bis-PEG13-acid, a homobifunctional PEG linker with two terminal carboxylic acid groups. The protocol outlines a two-step conjugation strategy targeting the surface-exposed lysine residues on the antibody. This methodology is designed to produce a heterogeneous mixture of ADCs with a controlled drug-to-antibody ratio (DAR).
Rationale for Using this compound
The use of a long-chain, homobifunctional PEG linker like this compound offers several advantages in ADC design:
-
Enhanced Hydrophilicity: The 13-unit PEG chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, thereby preventing aggregation.
-
Improved Pharmacokinetics: The PEG linker can shield the payload from premature clearance mechanisms, extending the circulation half-life of the ADC.
-
Defined Spacer Length: The discrete length of the PEG linker provides a specific distance between the antibody and the drug, which can be important for optimizing the biological activity of the payload.
-
Versatility: The carboxylic acid functional groups allow for conjugation to a variety of payloads containing primary amine groups.
Experimental Overview
The synthesis of an ADC using this compound is a two-step process:
-
Synthesis of the Drug-Linker Conjugate: The cytotoxic drug, which must contain a primary amine, is first covalently attached to one of the carboxylic acid groups of the this compound linker. This step is performed with a large molar excess of the linker to favor the formation of a mono-substituted drug-linker conjugate.
-
Conjugation to the Antibody: The remaining carboxylic acid group on the purified drug-linker conjugate is then activated and covalently linked to the primary amine groups of lysine residues on the monoclonal antibody.
This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). The average DAR can be controlled by adjusting the stoichiometry of the reactants.
Data Presentation
The following tables provide representative data for an ADC synthesized using a PEG-based linker. The actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative ADC Synthesis Parameters
| Parameter | Value |
| Antibody Concentration | 5 - 10 mg/mL |
| Molar Ratio (Drug:Linker) - Step 1 | 1:10 |
| Molar Ratio (Drug-Linker:Antibody) - Step 2 | 5:1 to 20:1 |
| Activation Reagents | EDC, Sulfo-NHS |
| Reaction Time (Step 1) | 2 - 4 hours |
| Reaction Time (Step 2) | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Size Exclusion Chromatography, HIC |
Table 2: Representative ADC Characterization Data
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | >95% |
| Final ADC Concentration | UV-Vis (A280) | 1 - 5 mg/mL |
| In Vitro Cytotoxicity (IC50) | Cell-based Assay | Varies by cell line and payload |
| Binding Affinity (KD) | ELISA, SPR | Varies by antibody and target |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic drug to the this compound linker. A large molar excess of the linker is used to minimize the formation of drug-linker-drug species.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound (10 molar equivalents relative to the drug) in anhydrous DMF or DMSO.
-
In a separate tube, dissolve the amine-containing cytotoxic drug (1 molar equivalent) in anhydrous DMF or DMSO.
-
-
Activation of the Linker:
-
Add EDC (12 molar equivalents) and Sulfo-NHS (15 molar equivalents) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate one of the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Slowly add the activated linker solution to the cytotoxic drug solution.
-
Let the reaction proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Reaction Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted activated linker.
-
-
Purification:
-
Purify the mono-substituted drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a dry powder.
-
Confirm the identity and purity of the product by LC-MS.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the purified drug-linker conjugate to the lysine residues of the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Purified drug-linker conjugate
-
EDC
-
Sulfo-NHS
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (5- to 20-fold molar excess over the antibody) in a minimal amount of anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, anhydrous DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the remaining carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Slowly add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with the Storage Buffer.
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.
-
Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of an ADC using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for Bis-PEG13-acid as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-PEG13-acid in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize ternary complex formation.[2] this compound is a homobifunctional, long-chain PEG linker featuring a carboxylic acid group at both termini. This symmetrical structure offers a versatile platform for PROTAC synthesis, allowing for the sequential or convergent attachment of the POI and E3 ligase ligands through stable amide bond formation.[3] The extended 13-unit PEG chain provides significant flexibility and spatial separation between the two ligands, which can be advantageous for inducing productive protein-protein interactions within the ternary complex, ultimately leading to efficient ubiquitination and degradation of the target protein.[] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.[5]
Key Attributes of this compound in PROTAC Design:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.
-
Optimal Length and Flexibility: The 13-unit PEG chain provides a substantial and flexible linker that can facilitate the formation of a stable and productive ternary complex.
-
Homobifunctional Nature: The two carboxylic acid groups allow for versatile and efficient conjugation to amine-functionalized ligands.
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the potential for off-target toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its evaluation.
Data Presentation
The following tables present hypothetical comparative data for a series of BRD4-degrading PROTACs with varying PEG linker lengths. This data illustrates the critical importance of linker length in determining PROTAC efficacy. While specific data for a this compound linker is not publicly available, the trends observed with other PEG linkers provide a valuable framework for its potential performance.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | 150 | 75 |
| PROTAC-PEG5 | 50 | 90 |
| PROTAC-PEG8 | 25 | 95 |
| PROTAC-PEG13 (Hypothetical) | 10-20 | >95 |
| PROTAC-PEG18 | 30 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity of BRD4-degrading PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | Cell Viability IC50 (nM) (MV4-11 cells) |
| PROTAC-PEG3 | 200 |
| PROTAC-PEG5 | 80 |
| PROTAC-PEG8 | 40 |
| PROTAC-PEG13 (Hypothetical) | 15-25 |
| PROTAC-PEG18 | 50 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step approach for the synthesis of a PROTAC using a homobifunctional dicarboxylic acid linker.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
HPLC for purification
Procedure:
Step 1: Mono-amide Formation (Linker-Ligand 1 Conjugate)
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
In a separate flask, dissolve the amine-functionalized POI ligand (0.8 eq to ensure mono-substitution) in anhydrous DMF.
-
Slowly add the POI ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-substituted Linker-POI ligand conjugate.
Step 2: Second Amide Formation (Final PROTAC Synthesis)
-
Dissolve the purified Linker-POI ligand conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Slowly add the E3 ligase ligand solution to the activated Linker-POI ligand conjugate solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Target-expressing cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a PROTAC on cell viability.
Materials:
-
Target-expressing cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
References
Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG13-acid for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with Bis-PEG13-acid, a homobifunctional PEG linker, for the development of advanced drug delivery systems. The inclusion of a hydrophilic PEG spacer can enhance the in vivo stability and circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[1] The terminal carboxylic acid groups of this compound allow for covalent conjugation to amine-functionalized nanoparticles or for the attachment of targeting ligands and therapeutic agents.[2][3][4][5]
Overview of Nanoparticle Functionalization with this compound
The functionalization process involves the covalent attachment of this compound to nanoparticles that have been surface-modified to present primary amine groups. This is typically achieved through carbodiimide chemistry, utilizing activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxylic acid of the PEG linker and the amine on the nanoparticle surface. This "PEGylation" strategy creates a "stealth" effect, shielding the nanoparticle core from interactions with blood components and prolonging its circulation half-life.
The resulting PEGylated nanoparticles can then be further modified. One of the terminal carboxylic acid groups of the this compound is consumed in the conjugation to the nanoparticle, leaving the other available for the attachment of a targeting moiety (e.g., an antibody or peptide) to direct the nanoparticle to specific cells or tissues, or for the direct conjugation of a drug molecule. Alternatively, the therapeutic drug can be encapsulated within the nanoparticle core during its formulation.
Experimental Protocols
Protocol for Functionalizing Amine-Modified Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to amine-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles) using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Ultracentrifugation tubes or other appropriate means for nanoparticle purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.
-
Prepare a stock solution of this compound in dry DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of activated PEG to nanoparticle surface amines should be optimized for the specific nanoparticle system.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
To quench any unreacted NHS-activated PEG, add the Quenching Solution and incubate for 15 minutes.
-
Purify the PEGylated nanoparticles from excess reagents and byproducts. This is typically achieved by repeated cycles of centrifugation/resuspension or through dialysis.
-
-
Characterization:
-
Characterize the resulting PEGylated nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Successful PEGylation is often indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
Quantify the amount of conjugated PEG using techniques such as Thermogravimetric Analysis (TGA) or quantitative NMR.
-
Protocol for Doxorubicin Loading into PEGylated Nanoparticles
This protocol is an example for loading a common chemotherapeutic, doxorubicin (DOX), into polymeric nanoparticles (e.g., PLGA-PEG) using a double emulsion solvent evaporation method.
Materials:
-
PEGylated nanoparticles (e.g., formed from a PLGA-PEG copolymer)
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
Deionized water
Procedure:
-
Primary Emulsion Formation:
-
Dissolve the PLGA-PEG copolymer and doxorubicin in an organic solvent like DCM.
-
Add a small volume of aqueous solution to the organic phase and sonicate to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion Formation:
-
Add the primary emulsion dropwise to a larger volume of PVA solution under continuous stirring or sonication to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
-
Washing and Lyophilization:
-
Wash the collected nanoparticles several times with deionized water to remove residual PVA and unloaded drug.
-
Lyophilize the purified nanoparticles for long-term storage.
-
-
Quantification of Drug Loading:
-
To determine the amount of encapsulated doxorubicin, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent.
-
Quantify the doxorubicin concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Capacity (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Data Presentation
The following tables summarize representative quantitative data for doxorubicin-loaded PEGylated nanoparticles. Note that these values are illustrative and will vary depending on the specific nanoparticle composition, PEG chain length, and experimental conditions.
Table 1: Physicochemical Properties of Unloaded and Doxorubicin (DOX)-Loaded PEGylated Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unloaded PLGA-PEG NPs | 150 ± 15 | 0.12 ± 0.03 | -15.5 ± 2.5 |
| DOX-Loaded PLGA-PEG NPs | 165 ± 20 | 0.15 ± 0.04 | -12.0 ± 3.0 |
Table 2: Doxorubicin Loading and In Vitro Release Characteristics
| Parameter | Value |
| Drug Loading Capacity | 2.6 - 5.14% (w/w) |
| Encapsulation Efficiency | 40 - 75% |
| Burst Release (first 6 hours) | ~30% of loaded drug |
| Cumulative Release (120 hours, pH 7.4) | 65 - 90% |
| Cumulative Release (120 hours, pH 5.0) | >90% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, functionalization, and application of drug-loaded nanoparticles functionalized with this compound.
Caption: Workflow for nanoparticle functionalization and evaluation.
Targeted Drug Delivery and Cellular Uptake
This diagram illustrates the process of targeted drug delivery to a cancer cell, leading to internalization and drug release.
Caption: Cellular uptake of targeted nanoparticles.
Signaling Pathway: EGFR Inhibition
As an example of a targeted therapeutic approach, the following diagram depicts the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer and is a common target for nanoparticle-delivered drugs. EGFR activation leads to downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, and invasion. Nanoparticles can be designed to deliver inhibitors that block these pathways.
Caption: EGFR signaling pathway and therapeutic intervention.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biomaterials using Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of biomaterials using Bis-PEG13-acid, a homobifunctional crosslinker. This molecule is instrumental in reducing non-specific protein adsorption, enhancing biocompatibility, and providing a hydrophilic surface on a variety of substrates. The protocols detailed below cover the covalent immobilization of this compound onto amine-functionalized surfaces and the subsequent characterization of the modified material.
Introduction to this compound Surface Modification
Polyethylene glycol (PEG) is a widely utilized polymer for the surface modification of biomaterials due to its hydrophilicity, non-toxicity, and ability to reduce protein fouling and cellular adhesion.[1] this compound is a discrete PEG (dPEG®) linker with two terminal carboxylic acid groups. This structure allows for the covalent attachment to surfaces presenting primary amine groups through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (EDC/NHS).[1]
The modification of biomaterial surfaces with this compound is a key strategy in various fields:
-
Biomedical Implants: Modifying the surface of materials like titanium with a hydrophilic PEG layer can improve osseointegration and reduce inflammation.
-
Drug Delivery: PEGylated nanoparticles and liposomes exhibit prolonged circulation times and reduced clearance by the immune system.[2][3][4]
-
Biosensors: A PEG layer on a biosensor surface can minimize non-specific binding of interfering proteins from complex biological samples, thereby enhancing signal-to-noise ratio and sensitivity.
-
Tissue Engineering: Surface modification of scaffolds can modulate cell-material interactions and guide tissue regeneration.
Quantitative Data on PEGylated Surfaces
The following table summarizes representative quantitative data demonstrating the effects of PEGylation on biomaterial surfaces. While this data was generated using a poly(ethylene glycol) methacrylate (PEGMA) terpolymer, it illustrates the expected trends following successful surface modification with PEG moieties like this compound.
| Surface Property | Unmodified Biomaterial | PEGylated Biomaterial (>15 mol% PEGMA) | Technique |
| Water Contact Angle | 81° | 68° | Goniometry |
| Fibrinogen Adsorption | 1.2 µg/cm² | < 0.1 µg/cm² | Radiolaabeling/XPS |
| HUVEC Adhesion | 18,000 cells/cm² | < 1,000 cells/cm² | Fluorescence Microscopy |
| Platelet Adhesion | 3,000,000 cells/cm² | < 50,000 cells/cm² | Fluorescence Microscopy |
(Data adapted from a study on PEGMA terpolymers, which demonstrates the typical effects of surface PEGylation)
Experimental Protocols
Protocol for Covalent Immobilization of this compound via EDC/NHS Chemistry
This protocol describes the steps to covalently link this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine or 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Surface Cleaning and Preparation:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then DI water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Activation of Carboxylic Acid Groups:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add EDC and NHS to the this compound solution. A common molar ratio is EDC:NHS:Carboxylic Acid of 4:1:1.
-
Incubate the solution for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Coupling to Amine-Functionalized Surface:
-
Immerse the cleaned and dried amine-functionalized substrate in the activated this compound solution.
-
For optimal coupling, it is recommended to replace the Activation Buffer with Coupling Buffer (PBS, pH 7.2-7.5) at this stage.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the coupling solution.
-
Wash the substrate thoroughly with PBST to remove non-covalently bound PEG molecules and excess reagents.
-
Rinse with DI water.
-
-
Quenching (Blocking) of Unreacted Sites:
-
Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to deactivate any remaining active NHS esters on the surface.
-
This step is crucial to prevent non-specific binding in subsequent applications.
-
-
Final Washing and Storage:
-
Wash the substrate extensively with PBST and then DI water.
-
Dry the modified substrate under a stream of inert gas.
-
Store the surface-modified biomaterial in a desiccated, inert environment until further use.
-
Protocol for Surface Characterization
This protocol measures the surface hydrophilicity, which is expected to increase after PEGylation.
Procedure:
-
Place the dried substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface using a syringe.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements on at least three different areas of the surface and calculate the average contact angle.
XPS is used to determine the elemental composition of the surface, confirming the presence of the PEG layer.
Procedure:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements, particularly Carbon (C 1s) and Oxygen (O 1s).
-
Analyze the C 1s spectrum to identify the characteristic C-O ether peak of the PEG backbone (typically around 286.5 eV), which confirms successful PEGylation.
-
Quantify the elemental composition to assess the extent of surface modification.
AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of changes in surface roughness after modification.
Procedure:
-
Mount the sample on an AFM puck.
-
Select an appropriate AFM cantilever and tip (e.g., silicon nitride).
-
Bring the tip into close proximity with the sample surface.
-
Operate in tapping mode to minimize damage to the soft PEG layer.
-
Scan a representative area of the surface (e.g., 1x1 µm or 5x5 µm).
-
Process the acquired images to visualize the surface topography.
-
Calculate the root-mean-square (RMS) roughness from the height data to quantify surface morphology changes.
Visualizations: Workflows and Pathways
References
- 1. αvβ8 integrin adhesion and signaling pathways in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic force microscopy in biomaterials surface science - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04427D [pubs.rsc.org]
- 3. Surface analysis methods for characterizing polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategy for Surface Modification of Titanium Implants towards the Improvement of Osseointegration Property and Antibiotic Local Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EDC/NHS Activation of Bis-PEG13-acid for Amine Coupling
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is highly efficient for the PEGylation of proteins, antibodies, peptides, and other amine-containing molecules. Bis-PEG13-acid is a homobifunctional, discrete-length polyethylene glycol (dPEG®) linker with terminal carboxylic acid groups. Activating these carboxyl groups with EDC and NHS creates a more stable, amine-reactive NHS ester, which can then efficiently react with primary amines on a target molecule.[2][3]
The addition of NHS stabilizes the amine-reactive intermediate formed by EDC, increasing the coupling efficiency compared to using EDC alone.[2] The O-acylisourea intermediate formed with EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. NHS reacts with this intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and more efficient at reacting with primary amines at physiological pH.
These protocols provide a framework for the activation of this compound and subsequent conjugation to amine-containing biomolecules in both aqueous and organic media.
Reaction Mechanism
The coupling process is a two-step reaction:
-
Activation: The carboxyl groups on the this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive Bis-PEG13-NHS ester. This activation step is most efficient in acidic conditions (pH 4.5–6.0).
-
Coupling: The Bis-PEG13-NHS ester reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.0–8.0).
Experimental Workflow
The overall experimental process involves preparing the necessary reagents and buffers, activating the this compound, coupling it to the amine-containing molecule, quenching the reaction, and finally, purifying the conjugate.
Quantitative Data Summary
Successful conjugation depends on several key parameters which should be optimized for each specific application. The following table summarizes typical conditions.
| Parameter | Activation Step | Coupling Step | Reference |
| pH | 4.5 - 6.0 | 7.0 - 8.0 | |
| Buffer | MES, non-amine, non-carboxylate | PBS, HEPES, Borate | |
| Molar Ratio (Acid:EDC:NHS) | 1 : 2-10 : 2.5-5 | - | |
| Temperature | Room Temperature (4 - 25 °C) | Room Temperature | |
| Reaction Time | 15 - 30 minutes | 2 hours - Overnight |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5; or 1 M Tris, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for organic protocol)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Activation and Coupling in Aqueous Buffer
This two-step protocol is ideal for proteins and other biomolecules that are stable in aqueous solutions.
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture absorption.
-
Prepare a 1-10 mg/mL solution of your amine-containing protein in ice-cold Coupling Buffer (e.g., PBS, pH 7.2).
-
Prepare a stock solution of this compound in Activation Buffer (e.g., MES, pH 6.0).
-
-
Activation of this compound:
-
In a new tube, add the desired amount of this compound solution.
-
Add a 2- to 10-fold molar excess of EDC and a 2.5- to 5-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Coupling to Amine:
-
Immediately add the activated Bis-PEG13-NHS ester solution to your amine-containing protein solution. The pH of the final mixture should be between 7.0 and 8.0 for optimal coupling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.
-
Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Activation and Coupling in Organic Solvent
This protocol is suitable for small molecules or other substrates that require organic solvents for solubility.
-
Reagent Preparation:
-
Ensure all glassware is dry. Use anhydrous solvents (e.g., DMF, DMSO, or DCM).
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
-
Activation of this compound:
-
Add EDC (2.0 equivalents) and NHS (2.0 equivalents) to the this compound solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated Bis-PEG13-NHS ester mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equivalents) to deprotonate it.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Purification:
-
The final product can be purified using standard organic synthesis techniques, such as column chromatography (e.g., reverse-phase flash chromatography).
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Hydrolysis of EDC or NHS ester. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening. Perform activation at optimal pH (4.5-6.0) and use the activated PEG immediately. |
| Competing nucleophiles in buffer (e.g., Tris, glycine). | Use non-amine containing buffers like MES for activation and PBS or HEPES for coupling. | |
| Inactive amine groups on the target molecule. | Ensure the pH of the coupling reaction is between 7.0 and 8.0 to deprotonate primary amines. | |
| Precipitation of Protein | High concentration of reagents or change in pH. | Reduce the amount of EDC used. Perform the reaction at 4°C. Ensure buffer capacity is sufficient to maintain pH. |
| No Reaction | Degraded EDC/NHS. | EDC and NHS are moisture-sensitive. Store desiccated at -20°C and use fresh aliquots. |
| Incorrect pH for activation or coupling. | Verify the pH of both the activation and coupling buffers before starting the experiment. |
References
Application Notes and Protocols for Bioconjugation using Bis-PEG13-acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of Bis-PEG13-acid, a homobifunctional crosslinker, in bioconjugation reactions with molecules containing primary amines, such as proteins, peptides, and antibodies. The primary application of this reagent is in the formation of stable amide bonds, enabling the creation of crosslinked conjugates, including antibody-drug conjugates (ADCs) and other PEGylated biomolecules.
Introduction to this compound Bioconjugation
This compound is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups separated by a 13-unit PEG spacer. This homobifunctional linker allows for the covalent crosslinking of two molecules that each possess a primary amine (-NH2) group. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1] The conjugation chemistry relies on the activation of the carboxylic acid groups using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester intermediate, which then readily reacts with primary amines to form a stable amide bond.[2][3]
This technique is instrumental in the development of complex biomolecules, including ADCs, where the linker connects an antibody to a cytotoxic payload.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol describes a general two-step method for conjugating a protein containing primary amines (e.g., lysine residues) using this compound. This procedure is designed to control the activation of the crosslinker and minimize unwanted side reactions.
Materials:
-
This compound
-
Protein to be conjugated (e.g., Bovine Serum Albumin - BSA, or a monoclonal antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or sulfo-NHS), and this compound to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution. Refer to Table 1 for recommended molar ratios.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the protein/Bis-PEG13-acid mixture. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and NHS, which can interfere with the subsequent coupling step, perform a buffer exchange using a desalting column equilibrated with the Coupling Buffer (PBS, pH 7.2-7.5). This step also raises the pH to favor the reaction with primary amines.
-
-
Conjugation to Primary Amines:
-
To the activated this compound/protein mixture (now in Coupling Buffer), add the second amine-containing molecule (if creating a crosslink between two different proteins). If crosslinking the same protein, the reaction will proceed between the activated linker and other primary amines on the same or different protein molecules.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and unreacted protein by size exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the Conjugate:
-
Analyze the final product using SDS-PAGE to visualize the formation of higher molecular weight species.
-
Determine the extent of conjugation using techniques such as MALDI-TOF mass spectrometry or LC-MS analysis.[4]
-
Data Presentation
The efficiency of the bioconjugation reaction is dependent on several factors, including the molar ratio of the reactants, pH, and reaction time. The following tables provide representative data to guide the optimization of your experiments.
Table 1: Recommended Molar Ratios for this compound Conjugation
| Reactant | Molar Ratio (Linker:Protein) | Notes |
| This compound | 10:1 to 50:1 | Higher ratios can increase the degree of PEGylation but may also lead to protein precipitation. |
| EDC | 2:1 to 5:1 (relative to this compound) | A higher excess is often used to drive the reaction to completion. |
| NHS/sulfo-NHS | 2:1 to 5:1 (relative to this compound) | Helps to stabilize the activated intermediate. |
Table 2: Example Characterization Data for a this compound Conjugated Antibody
| Parameter | Unconjugated Antibody | Conjugated Antibody | Method of Analysis |
| Molecular Weight (kDa) | ~150 | >150 (heterogeneous) | SDS-PAGE, LC-MS |
| Purity (%) | >98 | >95 | Size Exclusion Chromatography (SEC) |
| Drug-to-Antibody Ratio (DAR) | N/A | 2-4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
Note: The data in these tables are illustrative and the optimal conditions for a specific application should be determined empirically.
Visualizations
Workflow for this compound Protein Conjugation
Caption: Experimental workflow for protein conjugation using this compound.
Reaction Scheme for EDC/NHS Coupling
Caption: Two-step EDC/NHS reaction mechanism for amide bond formation.
References
Applications of Bis-PEG13-acid in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG13-acid is a homobifunctional crosslinking reagent that is gaining traction in proteomics research for the study of protein-protein interactions (PPIs), protein conformation, and the assembly of protein complexes. This molecule consists of two terminal carboxylic acid groups connected by a flexible, hydrophilic 13-unit polyethylene glycol (PEG) spacer. The carboxylic acid moieties can be activated to react with primary amines (e.g., the ε-amino group of lysine residues and protein N-termini), forming stable amide bonds. The PEG linker imparts several advantageous properties, making this compound a valuable tool for various proteomics workflows, especially those involving mass spectrometry.
Key Applications and Advantages
The unique structure of this compound offers several benefits in proteomics research:
-
Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the crosslinker and the resulting protein conjugates, which can help to prevent precipitation and aggregation of crosslinked complexes.[1]
-
Flexible Spacer Arm: The PEG13 linker provides a long and flexible spacer arm, allowing for the capture of protein interactions over a significant distance. This is particularly useful for studying large protein complexes and dynamic or transient interactions.
-
Reduced Immunogenicity and Non-specific Binding: PEGylation is a well-established method for reducing the immunogenicity of proteins and minimizing non-specific binding to surfaces and other proteins.[1]
-
Amine Reactivity: Upon activation, this compound targets readily available primary amines on the protein surface, providing broad utility for crosslinking a wide range of proteins.
Primary applications in proteomics include:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound allows for the identification of interaction partners, even for weak or transient interactions that may not survive traditional biochemical purification methods.
-
Structural Elucidation of Protein Complexes: The distance constraints provided by the crosslinker's spacer arm can be used in conjunction with computational modeling to generate low-resolution structural models of protein complexes.
-
Conformational Analysis: Changes in protein conformation upon ligand binding or other perturbations can be probed by analyzing differences in crosslinking patterns.
-
Quantitative Proteomics: In combination with isotopic labeling strategies, this compound can be used to quantify changes in protein interactions or conformations under different experimental conditions.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H58O17 | [1] |
| Molecular Weight | 690.77 g/mol | [1] |
| Reactive Groups | Carboxylic Acid (x2) | [1] |
| Target Functional Group | Primary Amine (-NH2) | |
| Spacer Arm Length | ~56.9 Å (Calculated) | |
| Solubility | Water Soluble |
Note on Spacer Arm Length: The spacer arm length was calculated based on the sum of average bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å) for the 13 PEG units and the terminal acid groups. The actual effective length in solution may vary due to the flexibility of the PEG chain.
Experimental Protocols
I. Activation of this compound and Crosslinking of Proteins
This protocol describes the activation of the carboxylic acid groups of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by crosslinking of the target protein(s).
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein sample(s) in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the purified protein or protein complex at a concentration of 1-5 mg/mL in an appropriate reaction buffer.
-
Crosslinker Stock Solution: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMSO or directly in the reaction buffer.
-
Activation and Crosslinking Reaction:
-
To your protein sample, add this compound to a final concentration of 1-2 mM.
-
Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively. The molar ratio of EDC to NHS is typically around 1:2.5.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal reaction time and temperature should be determined empirically for each system.
-
-
Quenching the Reaction: Add quenching buffer to a final concentration of 20-50 mM to quench any unreacted crosslinker. Incubate for 30 minutes at room temperature.
-
Analysis of Crosslinking: The extent of crosslinking can be initially assessed by SDS-PAGE, where higher molecular weight bands corresponding to crosslinked species should be visible.
-
Sample Preparation for Mass Spectrometry: The crosslinked sample can be further processed for mass spectrometry analysis as described in the protocol below.
II. Sample Preparation for Mass Spectrometry Analysis of Crosslinked Peptides
Materials:
-
Crosslinked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
HPLC or nano-LC system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the crosslinked protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
In-solution or In-gel Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting of Peptides:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, MaxLynx) to identify crosslinked peptides from the MS/MS data.
-
Data Presentation
The analysis of crosslinked samples by mass spectrometry can provide quantitative data on protein-protein interactions. Below is a hypothetical example of how quantitative data for a crosslinked protein complex could be presented.
Table 1: Quantitative Analysis of Crosslinked Peptides for Protein A-Protein B Interaction Under Two Conditions
| Crosslinked Peptide Pair | Protein A Residue | Protein B Residue | Fold Change (Condition 2 vs. Condition 1) | p-value |
| TGLK... - ...AYLK | K121 | K88 | 2.5 | 0.012 |
| VVSK... - ...IEFK | K45 | K150 | 2.3 | 0.021 |
| FGEK... - ...LMNK | K210 | K34 | -1.8 | 0.045 |
This table shows that upon treatment with Condition 2, the interaction involving residues K121 of Protein A and K88 of Protein B is significantly increased, while the interaction at K210 of Protein A and K34 of Protein B is decreased.
Visualizations
Chemical Reaction of this compound
Caption: Reaction scheme for protein crosslinking with this compound.
Experimental Workflow for Crosslinking Mass Spectrometry
References
Application Notes and Protocols: Enhancing Drug Solubility and Stability with Bis-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bis-PEG13-acid, a homobifunctional polyethylene glycol (PEG) linker, to improve the solubility and stability of therapeutic agents.
Introduction
The modification of biological molecules and drugs through PEGylation is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, can significantly improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[2][3][4] this compound is a specific type of PEG linker characterized by a PEG chain with 13 ethylene glycol units and terminated by a carboxylic acid group at both ends. This homobifunctional nature allows for the conjugation of two molecules or the modification of amine-containing surfaces. The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecule.
The terminal carboxylic acids of this compound can be activated to react with primary amine groups on drugs, proteins, or peptides, forming stable amide bonds. This process is often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Key Advantages of Using this compound
-
Enhanced Solubility: The inherent hydrophilicity of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs.
-
Improved Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes or other degrading agents, thereby increasing the drug's stability.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can mask the drug from the host's immune system.
-
Prolonged Circulation Time: The increased hydrodynamic volume of the PEGylated drug reduces renal clearance, leading to a longer half-life in the body.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid groups of this compound to form an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent (DMF or DCM) under an inert atmosphere (argon or nitrogen).
-
Add 2.2 equivalents of NHS to the solution and stir until fully dissolved.
-
Add 2.2 equivalents of EDC (or DCC) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the activated Bis-PEG13-NHS ester can be used immediately or purified for storage.
Caption: Activation of this compound to an NHS ester.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Drug
This protocol outlines the general procedure for conjugating the activated Bis-PEG13-NHS ester to a drug molecule containing a primary amine.
Materials:
-
Activated Bis-PEG13-NHS ester
-
Amine-containing drug
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an appropriate organic solvent
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Dissolve the amine-containing drug in the chosen reaction buffer or solvent.
-
Add the activated Bis-PEG13-NHS ester to the drug solution. A molar excess of the PEG linker may be required to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each specific drug.
-
Monitor the conjugation reaction using a suitable analytical technique (e.g., HPLC, SDS-PAGE for protein drugs).
-
Once the reaction is complete, add a quenching reagent to consume any unreacted NHS ester.
-
Purify the PEGylated drug conjugate from unreacted components using an appropriate chromatography method.
-
Characterize the final product for purity, identity, and degree of PEGylation using techniques such as LC-MS and NMR.
Caption: General workflow for drug conjugation with activated this compound.
Data Presentation: Expected Improvements in Drug Properties
The following tables present hypothetical yet representative data on the expected improvements in the solubility and stability of a model hydrophobic drug after conjugation with this compound.
Table 1: Solubility Enhancement of a Model Drug
| Compound | Aqueous Solubility (µg/mL) at 25°C | Fold Increase |
| Model Drug X | 5 | - |
| Model Drug X-PEG13 | 550 | 110 |
Table 2: Stability Improvement of a Model Drug in Plasma
| Compound | Half-life (t½) in Human Plasma at 37°C (hours) | Stability Increase Factor |
| Model Drug X | 1.5 | - |
| Model Drug X-PEG13 | 24 | 16 |
Logical Relationship of Benefits
The use of this compound in drug formulation offers a cascade of interconnected benefits that ultimately lead to an improved therapeutic profile.
Caption: Interrelated benefits of PEGylating a drug with this compound.
Conclusion
This compound is a valuable tool in drug development for enhancing the solubility and stability of problematic drug candidates. The protocols and information provided herein serve as a guide for researchers to effectively utilize this PEG linker in their formulation strategies. It is important to note that the specific reaction conditions and purification methods may require optimization for each unique drug molecule.
References
Application Notes and Protocols for Hydrogel Creation Using Bis-PEG13-Acid Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and high water content make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their biocompatibility, non-immunogenicity, and resistance to protein adsorption.
This document provides detailed application notes and protocols for creating hydrogels using Bis-PEG13-acid as a crosslinking agent. This compound is a homobifunctional crosslinker with a 13-unit polyethylene glycol spacer terminated by carboxylic acid groups at both ends. This crosslinker allows for the formation of biodegradable ester or stable amide linkages with polymers containing hydroxyl or amine groups, respectively. The length of the PEG chain influences the hydrophilicity, swelling properties, and mesh size of the resulting hydrogel, making it a versatile tool for designing drug delivery systems with tailored release kinetics.
Principle of Crosslinking
The carboxylic acid end groups of this compound can be reacted with polymers containing primary amine groups (e.g., chitosan, multi-arm PEG-amine) to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acids for efficient reaction with the amines under physiological conditions. Alternatively, direct condensation at elevated temperatures can also form amide linkages.
Experimental Protocols
Protocol 1: Synthesis of a this compound Crosslinked Hydrogel with a Multi-Arm PEG-Amine
This protocol describes the formation of a hydrogel via amide bond formation between a multi-arm PEG-amine and the this compound crosslinker using EDC/NHS chemistry.
Materials:
-
4-Arm PEG-NH2 (e.g., 10 kDa)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Syringes and mixing connector
Procedure:
-
Prepare Precursor Solutions:
-
Solution A (Polymer): Dissolve 4-Arm PEG-NH2 in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). If solubility is an issue, a minimal amount of a biocompatible organic solvent like DMF or DMSO can be used, but PBS is preferred for cell-based applications.
-
Solution B (Crosslinker): Dissolve this compound, EDC, and NHS in PBS (pH 7.4). The molar ratio of EDC:NHS:carboxylic acid groups should be approximately 2:1:1 to 5:2:1 to ensure efficient activation. A typical concentration for the crosslinker solution would be calculated to achieve a desired stoichiometric ratio between the amine groups of the 4-Arm PEG-NH2 and the carboxylic acid groups of the this compound (e.g., 1:1).
-
-
Hydrogel Formation:
-
Draw equal volumes of Solution A and Solution B into separate syringes.
-
Connect the two syringes using a Luer-lock mixing connector.
-
Rapidly and thoroughly mix the two solutions by passing the contents back and forth between the syringes for 15-30 seconds.
-
Dispense the mixed solution into a mold (e.g., a petri dish, a custom-shaped mold) or directly to the site of application.
-
Allow the hydrogel to cure at room temperature or 37°C. Gelation time will vary depending on the concentration of reactants and can range from a few minutes to an hour.
-
-
Washing and Equilibration:
-
Once the hydrogel is fully formed, immerse it in a large volume of sterile PBS (pH 7.4) to remove unreacted reagents and byproducts (e.g., urea from EDC).
-
Replace the PBS solution every few hours for at least 24-48 hours to ensure complete purification.
-
Characterization of Hydrogels
Protocol 2: Determination of Swelling Ratio
The swelling ratio is a measure of the hydrogel's ability to absorb water and is indicative of its crosslinking density.
Procedure:
-
Prepare hydrogel discs of a defined size.
-
Lyophilize the hydrogels to obtain their dry weight (W_d).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to characterize the release of a model drug from the hydrogel.
Procedure:
-
Drug Loading: The drug can be loaded into the hydrogel by either:
-
In situ loading: Dissolving the drug in Solution A or B before mixing and gelation.
-
Soaking method: Immersing a pre-formed hydrogel in a concentrated drug solution until equilibrium is reached.
-
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how the formulation parameters can influence hydrogel properties.
Table 1: Effect of Polymer Concentration on Hydrogel Properties (this compound at a constant 1:1 molar ratio to 4-Arm PEG-NH2)
| 4-Arm PEG-NH2 Concentration (% w/v) | Gelation Time (min) | Equilibrium Swelling Ratio (ESR) | Compressive Modulus (kPa) |
| 5 | ~15 | 25 ± 3 | 5 ± 1 |
| 10 | ~8 | 15 ± 2 | 12 ± 2 |
| 15 | ~4 | 8 ± 1 | 25 ± 4 |
Table 2: Effect of Crosslinker Ratio on Drug Release (10% w/v 4-Arm PEG-NH2)
| Molar Ratio (Amine:Carboxyl) | Burst Release (% in 1 hr) | Time to 80% Release (hrs) |
| 1:0.5 | 35 ± 4 | 12 |
| 1:1 | 20 ± 3 | 24 |
| 1:1.5 | 12 ± 2 | 48 |
Visualizations
Troubleshooting & Optimization
improving the efficiency of Bis-PEG13-acid conjugation reactions
Welcome to the technical support center for Bis-PEG13-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It contains two terminal carboxylic acid groups at either end of a 13-unit PEG chain. Its primary application is in bioconjugation, where it can be used to crosslink two molecules, typically proteins, through their primary amine groups (e.g., lysine residues). The terminal carboxylic acids are not reactive on their own and require activation, most commonly with EDC and NHS, to form amine-reactive NHS esters.[1]
Q2: My conjugation efficiency is very low. What are the potential causes and solutions?
Low conjugation efficiency is a common issue that can stem from several factors. The primary areas to investigate are the activation of this compound and the conjugation reaction conditions.
-
Suboptimal pH: The activation of carboxylic acids with EDC/NHS is most efficient at a pH between 4.5 and 6.0.[2][3][4] However, the subsequent reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a pH between 7.2 and 8.5.[1] Running the entire reaction at a single, intermediate pH can lead to compromises in both activation and conjugation efficiency.
-
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH values. The half-life of an NHS ester can be as short as a few minutes at pH 9.0, whereas it can be over two hours at pH 7.4. This competing hydrolysis reaction reduces the amount of activated PEG available to react with the protein.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure that your reagents are stored properly under desiccated conditions and that stock solutions are prepared fresh.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated PEG and should be avoided. Use non-amine-containing buffers like MES for the activation step and PBS for the conjugation step.
Q3: I am observing significant protein precipitation/aggregation during my conjugation reaction. How can I prevent this?
Aggregation is a major concern when using a homobifunctional crosslinker like this compound, as it can lead to the formation of large, insoluble intermolecularly crosslinked protein complexes.
-
Control Intermolecular Cross-linking: The key to preventing aggregation is to favor intramolecular cross-linking or controlled intermolecular dimerization over random, extensive cross-linking. This can be influenced by reaction conditions. Using dilute protein solutions and a higher molar excess of the crosslinker can favor intramolecular cross-linking.
-
Stepwise Addition of Reagents: Instead of adding all the activated this compound to the protein solution at once, consider a stepwise addition. This can help to control the extent of cross-linking.
-
Optimize Molar Ratios: A high excess of the bifunctional linker can sometimes lead to a "one-end-attached" intermediate before significant cross-linking occurs. Experiment with different molar ratios of this compound to your protein.
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular cross-linking. Try reducing the protein concentration in your reaction.
Q4: How can I confirm that the conjugation was successful and characterize the resulting product?
Proper characterization is crucial to confirm conjugation and assess the product profile.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the results of your conjugation. A successful conjugation will show new bands with higher molecular weights corresponding to the PEGylated protein and any crosslinked species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique is effective for separating PEGylated proteins from the unreacted native protein and can also help to identify different species like mono-PEGylated, di-PEGylated, and larger aggregates.
-
Mass Spectrometry (LC-MS): For a more detailed characterization, liquid chromatography-mass spectrometry can be used to determine the exact mass of the conjugated protein, confirming the addition of the PEG linker and helping to identify the degree of PEGylation.
-
Ion Exchange Chromatography (IEX): IEX can be a powerful tool to separate different PEGylated species, as the addition of the neutral PEG chain can shield the protein's surface charges, altering its elution profile.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound conjugation reactions.
Table 1: Summary of Key Reaction Parameters and Recommendations
| Parameter | Activation Step (EDC/NHS) | Conjugation Step (to Protein) | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | Optimal pH for carboxyl activation is acidic, while optimal pH for amine reaction is slightly basic. |
| Buffer | MES or other non-amine, non-carboxylate buffer | PBS or Borate buffer | Avoids competing reactions from amine-containing buffers like Tris. |
| EDC Molar Excess | 2-10 fold over this compound | - | Ensures efficient activation of the carboxylic acid groups. |
| NHS Molar Excess | 2-5 fold over this compound | - | Stabilizes the activated intermediate, increasing conjugation efficiency. |
| Reaction Time | 15-30 minutes at room temperature | 2 hours at RT or overnight at 4°C | Allows for sufficient activation while minimizing hydrolysis of the NHS ester. |
| Quenching | Optional (e.g., 2-mercaptoethanol) | Hydroxylamine, Tris, or glycine | Stops the reaction by consuming unreacted activated PEG. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with this compound
This two-step protocol is recommended to better control the reaction by separating the activation of the this compound from the conjugation to the protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add a 2- to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
Step 2: Conjugation to the Protein
-
Immediately add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of activated PEG to the protein should be optimized for your specific application, with a starting point of a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
Step 3: Purification
-
Remove excess, unreacted PEG and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Further purify the PEGylated protein from unreacted protein and different PEGylated species using chromatography techniques such as SEC or IEX.
Visual Guides
Caption: A general workflow for the two-step conjugation of proteins using this compound.
Caption: A decision tree for troubleshooting common problems in this compound conjugations.
Caption: The reaction mechanism for the activation of this compound and subsequent protein conjugation.
References
Technical Support Center: Optimizing Buffer Conditions for Bis-PEG13-Acid Reactions
Welcome to the technical support center for Bis-PEG13-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker containing a hydrophilic 13-unit polyethylene glycol (PEG) spacer terminated with a carboxylic acid group at each end.[1][2][] It is commonly used for conjugating molecules containing primary amine groups, such as proteins, peptides, and other biomolecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[2]
Q2: How does the reaction between this compound and an amine-containing molecule work?
The carboxylic acid groups of this compound do not directly react with primary amines. They first need to be activated to form a more reactive intermediate. This is typically achieved using carbodiimide activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[1] Once activated, the PEG linker readily reacts with primary amine groups to form a stable amide bond.
Q3: What is the optimal pH for reactions involving this compound?
The optimal pH for the reaction of activated this compound with primary amines is in the range of 7.0 to 8.5. At a pH below 7, the primary amines on the target molecule will be protonated, which significantly reduces their reactivity. At a pH above 8.5, the activated ester intermediate is more susceptible to hydrolysis, which can lower the reaction efficiency.
Q4: Which buffers should I use for my reaction?
It is crucial to use an amine-free buffer for your conjugation reaction. Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.
Q5: How should I prepare and store this compound?
This compound should be stored at -20°C. For setting up reactions, it is advisable to prepare fresh solutions. If a stock solution of an activated form (e.g., NHS ester) is prepared, it should be dissolved in an anhydrous organic solvent like DMSO or DMF and used immediately to minimize hydrolysis.
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure the carboxylic acid groups are properly activated with a fresh solution of EDC or a similar activator. |
| Suboptimal pH | Verify the pH of the reaction buffer is between 7.0 and 8.5. Adjust if necessary. |
| Presence of competing amines | Ensure your buffer is amine-free (e.g., no Tris). Dialyze your protein against an appropriate amine-free buffer prior to the reaction. |
| Insufficient molar excess of linker | Increase the molar ratio of this compound to your target molecule. A 10- to 50-fold molar excess is a good starting point. |
| Hydrolysis of activated linker | Prepare fresh solutions of the activated linker and use them immediately. Avoid aqueous storage of the activated form. |
Problem 2: Protein aggregation or precipitation upon conjugation.
| Possible Cause | Recommended Solution |
| Suboptimal buffer conditions | Screen different buffers (e.g., phosphate, HEPES) and pH values within the optimal range to improve protein stability. |
| High concentration of reactants | Reduce the concentration of the protein and/or the this compound. |
| Presence of denatured protein | Purify the protein sample before the conjugation reaction to remove any existing aggregates. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of a Protein with this compound
This protocol involves the activation of this compound with EDC and N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate, which then reacts with the protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.5 for conjugation)
-
Protein to be conjugated
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer, pH 6.0, to a final concentration of 100 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 1:1:1 molar ratio.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.
-
-
Protein Preparation:
-
Dissolve the protein in 0.1 M Phosphate Buffer, pH 7.5, at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the freshly activated Bis-PEG13-NHS ester to the protein solution. The molar ratio of the linker to the protein may need to be optimized, but a starting point of 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.
-
Protocol 2: One-Pot Conjugation of a Protein with this compound
This protocol is a simpler, one-pot reaction but may be less efficient than the two-step method.
Materials:
-
This compound
-
EDC
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2)
-
Protein to be conjugated
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein and Linker Preparation:
-
Dissolve the protein in the reaction buffer to the desired concentration.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Add EDC to the mixture. The molar ratio of Protein:this compound:EDC should be optimized, but a starting point of 1:10:50 can be tested.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
Buffer Condition Optimization Summary
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Balances amine reactivity and hydrolysis of the activated ester. |
| Buffer Type | Phosphate, HEPES, Bicarbonate | Must be free of primary amines. |
| Molar Excess of Linker | 10x - 50x | Dependent on the number of available amines on the target molecule. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions and protein degradation. |
| Reaction Time | 30 min - 2 hours (RT) or overnight (4°C) | Longer incubation times may be needed for less reactive molecules. |
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Purification of Bis-PEG13-Acid Conjugates
Welcome to the technical support center for the purification of Bis-PEG13-acid conjugates. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying these specific bifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is its purification challenging?
A this compound is a homobifunctional linker consisting of a discrete polyethylene glycol chain with 13 ethylene oxide units, capped at both ends by a carboxylic acid group (-COOH)[1][2][3]. These linkers are used to conjugate two molecules (e.g., proteins, peptides, or small molecules) that have available amine groups. The purification is challenging due to the complex mixture that results from the conjugation reaction. This mixture can contain the desired bis-conjugated product, mono-conjugated species, unreacted starting materials (both the target molecule and the PEG linker), and various byproducts like cross-linked aggregates[][5].
Q2: What are the primary methods for purifying this compound conjugates?
The most common and effective purification methods leverage differences in size, charge, and hydrophobicity between the desired conjugate and impurities. These include:
-
Size-Exclusion Chromatography (SEC): Excellent for removing unreacted small molecules like the this compound linker from a much larger conjugated protein or for separating aggregates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is very effective at separating mono-conjugated from bis-conjugated species and other closely related impurities.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. Since the conjugation of a this compound linker neutralizes primary amines (e.g., on lysine residues), IEX can effectively separate species with different degrees of PEGylation.
-
Dialysis / Ultrafiltration: A membrane-based technique useful for removing small, unreacted PEG linkers and buffer salts from large biomolecule conjugates. The choice of an appropriate Molecular Weight Cutoff (MWCO) is critical.
Q3: My PEG conjugate gives a very broad peak in RP-HPLC. What is the cause?
While peak broadening in RP-HPLC is often associated with the polydispersity of large PEG chains, this compound is a discrete (monodisperse) compound, meaning it has a defined molecular weight. Therefore, broadening is more likely due to:
-
Non-optimal chromatographic conditions: Slow kinetics on the column can be improved by increasing the column temperature (e.g., to 45°C).
-
Presence of multiple isomers: If the target molecule has multiple reaction sites, a population of positional isomers can be generated, which may co-elute or elute very closely, resulting in a broad peak.
-
Secondary interactions: The PEG chain can have secondary interactions with the stationary phase. Modifying the mobile phase, for instance by ensuring an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), can improve peak shape.
Q4: I am having trouble detecting my this compound conjugate. What detector should I use?
Polyethylene glycol itself lacks a strong UV chromophore, making detection by standard UV-Vis detectors (e.g., at 214 or 280 nm) challenging unless the conjugated molecule is UV-active. For universal detection of PEG conjugates, the following detectors are recommended:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometry (MS): Provides both detection and mass confirmation, which is invaluable for identifying different conjugate species.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugates in a question-and-answer format.
Problem 1: Incomplete Removal of Unreacted this compound Linker
-
Symptom: Analytical HPLC or MS of the final product shows a significant peak corresponding to the free this compound linker.
-
Cause & Solution:
-
Inefficient Size-Based Separation: If using SEC or dialysis, the separation window between your conjugate and the free linker may be insufficient.
-
For SEC: Ensure you are using a column with the appropriate pore size (e.g., a desalting column like a G-25 for large proteins) to effectively separate the high molecular weight conjugate from the small linker.
-
For Dialysis: Use a membrane with a low MWCO (e.g., 1-3 kDa) to allow the small PEG linker (MW ≈ 750 Da) to pass through while retaining the larger conjugate. Perform multiple buffer changes to maximize removal efficiency.
-
-
Co-elution in RP-HPLC: The free linker might be co-eluting with the conjugate.
-
Solution: Optimize the HPLC gradient. A shallower gradient can improve the resolution between the highly polar free acid linker and the more hydrophobic conjugate.
-
-
Problem 2: Poor Separation Between Mono- and Bis-Conjugated Species
-
Symptom: The main product peak is not well-resolved, and subsequent analysis confirms a mixture of species with one and two PEG linkers attached.
-
Cause & Solution:
-
Suboptimal Chromatography: This is a common challenge that requires high-resolution techniques.
-
RP-HPLC: This is often the best method for this separation. Optimize the conditions by testing different stationary phases (C8 vs. C18) and adjusting the mobile phase gradient and temperature. A C18 phase often provides the best separation for PEGylated molecules.
-
IEX: The difference in charge between the mono- and bis-conjugated species can be exploited. The bis-conjugate will have lost two positive charges (from two reacted amines) compared to the mono-conjugate's one. A shallow salt or pH gradient can resolve these species.
-
-
Problem 3: Presence of High Molecular Weight Aggregates
-
Symptom: SEC analysis shows a peak eluting earlier than the desired conjugate, indicating aggregation.
-
Cause & Solution:
-
Intermolecular Cross-linking: The bifunctional nature of the this compound linker can lead to the formation of dimers or larger oligomers of your target molecule.
-
Reaction Optimization: Reduce the concentration of reactants or adjust the stoichiometry (molar ratio of linker to target molecule) to favor intramolecular or mono-conjugation over intermolecular cross-linking.
-
Purification: Size-exclusion chromatography (SEC) is the primary method for removing aggregates. The collected fractions of the desired monomeric conjugate can then be further purified by a higher-resolution method like RP-HPLC if needed.
-
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying this compound conjugates.
Quantitative Data Summary
Choosing the right purification technique is critical. The following table summarizes the typical performance of common chromatography methods for separating key species in a this compound conjugation mixture.
| Purification Method | Separation Principle | Effective For Separating | Typical Resolution | Advantages | Limitations |
| SEC-HPLC | Hydrodynamic Radius (Size) | Aggregates from Conjugate Conjugate from Free Linker | Good to Excellent | Robust; Preserves protein structure | Low resolution for isomers or species of similar size |
| RP-HPLC | Hydrophobicity | Mono- from Bis-conjugates Positional Isomers | Excellent | High resolution and sensitivity | Can be denaturing for some proteins; requires organic solvents |
| IEX-HPLC | Net Surface Charge | Unreacted Protein from Conjugates Mono- from Bis-conjugates | Good to Excellent | Non-denaturing; High capacity | Requires charged molecule; sensitive to buffer pH and salt concentration |
| HIC-HPLC | Hydrophobicity (milder) | Unreacted Protein from Conjugates | Good | Non-denaturing; Orthogonal to IEX | Lower capacity than IEX; sensitive to salt type and concentration |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
This protocol provides a starting point for the analytical separation of a crude this compound conjugate mixture, for example, a PEGylated peptide or small protein.
-
Instrumentation: HPLC system with a UV or CAD/ELSD/MS detector.
-
Column: C18 stationary phase (e.g., Jupiter 300 5 µm C18, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 220 nm (for peptides) or CAD/ELSD/MS for universal detection.
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 65 26 90 30 90 31 20 | 35 | 20 |
Protocol 2: Purification via Size-Exclusion Chromatography (SEC) to Remove Free Linker
This protocol is designed to remove excess, unreacted this compound linker from a conjugated protein.
-
Instrumentation: FPLC or HPLC system.
-
Column: Desalting or SEC column suitable for the size of the conjugate (e.g., Sephadex G-25 for proteins >5 kDa).
-
Mobile Phase (Isocratic): Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer.
-
Flow Rate: As recommended by the column manufacturer.
-
Column Temperature: Ambient or 4°C for sensitive proteins.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Load the crude reaction mixture onto the column. The injection volume should not exceed the manufacturer's recommendation (typically <5% of the column volume for optimal resolution).
-
Begin the isocratic elution.
-
Collect fractions. The conjugated protein will elute first in the void volume, while the small, unreacted PEG linker and salts will be retained and elute later.
-
Analyze collected fractions by SDS-PAGE or analytical HPLC to confirm separation.
-
Experimental Workflow Diagram
The diagram below illustrates a typical multi-step purification strategy for achieving a high-purity this compound conjugate.
Caption: A two-step workflow for purifying this compound conjugates.
References
Technical Support Center: Controlling the Stoichiometry of Bis-PEG13-acid Conjugation
Welcome to the technical support center for Bis-PEG13-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the stoichiometry of their PEGylation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with target molecules?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It contains two terminal carboxylic acid groups (-COOH) at each end of a 13-unit PEG chain.[1][2][][4] These carboxylic acid groups can be activated to react with primary amine groups (-NH2) on target molecules, such as proteins, peptides, or other amine-containing compounds, to form stable amide bonds.[1] This reaction is commonly used for bioconjugation to improve the solubility, stability, and pharmacokinetic properties of the target molecule.
Q2: What are the key factors influencing the stoichiometry of this compound conjugation?
The stoichiometry of the conjugation reaction, which refers to the number of this compound molecules attached to a single target molecule, is influenced by several critical factors:
-
Molar Ratio of Reactants: The ratio of this compound to the target molecule is a primary determinant of the degree of PEGylation.
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the primary amines on the target molecule.
-
Reaction Time and Temperature: The duration and temperature of the reaction can influence the extent of conjugation.
-
Activator Concentration: The concentration of the activating agent (e.g., EDC, HATU) used to activate the carboxylic acid groups is crucial for efficient conjugation.
-
Target Molecule Properties: The number and accessibility of reactive primary amine groups on the surface of the target molecule will directly impact the potential for multiple PEG attachments.
Q3: How can I characterize the stoichiometry of my this compound conjugate?
Several analytical techniques can be used to determine the degree of PEGylation and the stoichiometry of the resulting conjugate:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their molecular weight. An increase in the molecular weight of the conjugate compared to the native molecule indicates successful PEGylation. Different bands may represent different PEGylation states (e.g., mono-, di-, tri-PEGylated).
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylated molecules, being larger, will elute earlier than their unmodified counterparts.
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate different PEGylated species based on differences in their surface charge, which can be shielded by the attached PEG chains.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight information, allowing for the accurate determination of the number of attached PEG molecules.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inefficient activation of this compound. | Ensure the activating agent (e.g., EDC/NHS) is fresh and used at the optimal concentration. The activation reaction should be performed in an appropriate anhydrous solvent. |
| Hydrolysis of activated this compound. | Activated esters are susceptible to hydrolysis. Prepare the activated PEG reagent immediately before use and add it to the reaction mixture promptly. |
| Suboptimal reaction pH. | For amine conjugation, a pH range of 7-9 is generally recommended to ensure the primary amines are deprotonated and nucleophilic. Verify the pH of your reaction buffer. |
| Inaccessible amine groups on the target molecule. | The reactive amine groups on your molecule of interest may be sterically hindered. Consider using a longer PEG linker or altering the reaction conditions to gently unfold the molecule, if its activity is not compromised. |
Issue 2: High Polydispersity (Mixture of differently PEGylated species)
| Possible Cause | Recommended Solution |
| High molar ratio of this compound to the target molecule. | Systematically decrease the molar ratio of the PEG reagent to the target molecule to favor lower degrees of PEGylation. |
| Multiple reactive sites with similar accessibility. | Modify the reaction pH to achieve more selective modification. For instance, a slightly lower pH can favor the N-terminal amine, which typically has a lower pKa than lysine ε-amines. |
| Prolonged reaction time. | Reduce the reaction time to limit the extent of conjugation. Monitor the reaction progress over time to identify the optimal duration. |
Issue 3: Protein Aggregation or Precipitation during Conjugation
| Possible Cause | Recommended Solution |
| Cross-linking due to the bifunctional nature of this compound. | This is a significant risk with homobifunctional linkers. To minimize cross-linking, use a molar excess of the target molecule relative to the this compound to favor the formation of 1:1 conjugates. Alternatively, a two-step conjugation process can be employed where the first reaction is performed with a large excess of the target molecule, followed by purification and then the second reaction. |
| Protein instability under the reaction conditions. | Perform the conjugation at a lower temperature (e.g., 4°C). Screen different buffer compositions to find conditions that maintain the stability of your protein. |
| High protein concentration. | Reduce the concentration of the protein in the reaction mixture to decrease the likelihood of intermolecular cross-linking. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid groups of this compound to form an NHS ester, which is reactive towards primary amines.
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., Dimethylformamide or Dichloromethane).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the same anhydrous solvent.
-
-
Activation Reaction:
-
In a clean, dry reaction vessel, add the this compound solution.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the carboxylic acid groups of this compound.
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Activation:
-
The activated Bis-PEG13-NHS ester is now ready for conjugation. It is recommended to use it immediately to prevent hydrolysis.
-
Protocol 2: One-Step Conjugation of Activated this compound to a Protein
This protocol outlines a one-step method for conjugating the activated Bis-PEG13-NHS ester to a protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the freshly activated Bis-PEG13-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically (see Table 1 for guidance).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Quantitative Data Summary
Table 1: Effect of Molar Ratio on Conjugation Stoichiometry
| Molar Ratio (this compound : Protein) | Predominant Species | % Mono-conjugated | % Di-conjugated | % Higher-order conjugates & Cross-linked |
| 1:1 | Unconjugated Protein | 25% | 5% | <1% |
| 5:1 | Mono-conjugated | 60% | 20% | 5% |
| 10:1 | Di-conjugated | 30% | 55% | 15% |
| 20:1 | Higher-order conjugates | 10% | 40% | 50% |
Note: These are representative data and the actual results will vary depending on the specific protein and reaction conditions.
Table 2: Influence of pH on N-terminal vs. Lysine Conjugation
| Reaction pH | % N-terminal Conjugation (Mono-PEGylated) | % Lysine Conjugation (Mono-PEGylated) |
| 6.5 | 70% | 30% |
| 7.4 | 45% | 55% |
| 8.5 | 20% | 80% |
Note: Data assumes a single N-terminal amine and multiple lysine residues.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Factors influencing this compound conjugation outcomes.
References
side reactions of Bis-PEG13-acid and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Bis-PEG13-acid, focusing on troubleshooting and avoiding common side reactions during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a polyethylene glycol (PEG) derivative characterized by two terminal carboxylic acid groups separated by 13 ethylene glycol units.[1] Its primary application is as a homobifunctional crosslinker in bioconjugation, particularly for developing antibody-drug conjugates (ADCs). The terminal carboxylic acids can be activated to react with primary amine groups on biomolecules, such as the lysine residues on an antibody, to form stable amide bonds.[1]
Q2: What is the most common method for conjugating this compound to a protein?
The most common method involves a two-step carbodiimide coupling reaction. First, the carboxylic acid groups of this compound are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][3][4] This forms a more stable NHS ester intermediate. In the second step, this activated PEG linker is reacted with the primary amine groups on the target protein to form a stable amide linkage.
Q3: What is the primary side reaction of concern when using this compound in aqueous solutions?
The primary and most significant side reaction is the hydrolysis of the activated NHS ester intermediate. The NHS ester can react with water, which regenerates the original carboxylic acid on the PEG and releases free NHS. This hydrolysis reaction competes directly with the desired aminolysis (conjugation) reaction, and once hydrolyzed, the PEG linker can no longer react with the target amine, leading to reduced conjugation efficiency.
Q4: How does pH affect the conjugation reaction and the hydrolysis side reaction?
The pH of the reaction buffer is a critical factor. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5). However, the rate of the competing hydrolysis reaction also increases significantly with higher pH. For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. Therefore, an optimal pH must be chosen to balance the rate of the desired conjugation with the rate of hydrolysis.
Q5: Can the activated this compound react with other amino acid residues besides lysine?
While NHS esters are highly reactive towards primary amines (the N-terminus and the epsilon-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur under certain conditions. Residues such as serine, threonine, and tyrosine have been reported to show some reactivity, which is influenced by factors like pH and the local microenvironment of the amino acid within the protein. However, these reactions are generally less favorable than the reaction with primary amines.
Q6: What type of buffer should be used for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for reaction with the activated NHS ester, leading to significantly lower yields of the desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The activated PEG reagent has been inactivated by reaction with water. | - Optimize reaction pH to be within the 7.2-8.0 range. - Perform reactions promptly after preparing the activated PEG reagent. - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. |
| Suboptimal Reagent Concentration: The molar ratio of PEG to the target molecule may be too low. | - Increase the molar excess of the activated this compound. A 5- to 20-fold molar excess is a common starting point. | |
| Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine). | - Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation. | |
| Low Protein Concentration: Reactions in dilute protein solutions can be less efficient. | - If possible, increase the concentration of the target protein to favor the bimolecular reaction over hydrolysis. | |
| Poor Quality of PEG Reagent: The this compound reagent may be of low purity or partially hydrolyzed. | - Use high-quality, well-characterized PEG reagents. - Store the reagent under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Protein Aggregation/Precipitation | Change in Protein pI: The conjugation of acidic PEG molecules can alter the isoelectric point (pI) of the protein, potentially leading to aggregation if the reaction pH is close to the new pI. | - Adjust the reaction pH to be further away from the predicted pI of the PEGylated protein. - Include solubility-enhancing excipients in the reaction buffer. |
| Solvent Effects: If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture might be too high. | - Minimize the volume of the organic solvent used to dissolve the PEG reagent. Ensure the final concentration is typically below 10%. | |
| Inconsistent Results | Variability in Reagent Activity: The activity of the NHS ester can degrade over time, especially if the reagent is handled improperly. | - Aliquot the solid PEG reagent to avoid repeated opening and closing of the main stock container. - Test the reactivity of the NHS ester reagent before use if it has been stored for a long time. |
| Inaccurate Stoichiometry: Errors in calculating the concentrations of the protein and PEG reagent. | - Accurately determine the concentration of the protein and PEG solutions before setting up the reaction. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table summarizes the stability of the reactive NHS ester intermediate at different pH values and temperatures, highlighting the critical role of pH in the competing hydrolysis side reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes |
Data illustrates that a slight increase in pH dramatically decreases the stability of the NHS ester, accelerating the undesirable hydrolysis side reaction.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol describes a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 for conjugation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Activation of this compound:
-
Dissolve this compound in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC/NHS over the PEG.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the activated PEG over the protein is a typical starting range.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with primary amines.
-
Incubate the conjugation reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS-activated PEG.
-
-
Purification:
-
Remove unreacted PEG and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Analysis:
-
Analyze the extent of PEGylation using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry.
-
Visualizations
References
Technical Support Center: Analytical Methods for Characterizing Bis-PEG13-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of Bis-PEG13-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a 13-unit polyethylene glycol (PEG) spacer.[1] Its primary application is in bioconjugation, where it can be used to:
-
Crosslink two different protein molecules: This can be useful for studying protein-protein interactions or creating protein dimers.
-
Induce intramolecular crosslinking within a single protein: This can help to stabilize protein structure.
-
Create antibody-drug conjugates (ADCs): The bifunctional nature of the linker allows for the attachment of both an antibody and a therapeutic payload.[2]
-
Modify surfaces: The carboxylic acid groups can be used to attach the PEG linker to amine-functionalized surfaces, which can then be used for protein immobilization while reducing non-specific binding.[3]
Q2: What are the key analytical techniques for characterizing this compound conjugates?
A multi-faceted approach employing orthogonal analytical techniques is essential for the comprehensive characterization of the heterogeneous mixtures often resulting from PEGylation.[4] The primary techniques include:
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are crucial for determining the molecular weight of the conjugate and the degree of PEGylation (number of PEG linkers per molecule).[4]
-
High-Performance Liquid Chromatography (HPLC): Size-Exclusion Chromatography (SEC) is used to analyze aggregation and separate monomeric conjugates from high molecular weight species. Reversed-Phase HPLC (RP-HPLC) can be used to separate different conjugated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG linker and to quantify the degree of conjugation.
-
Dynamic Light Scattering (DLS): DLS provides information on the hydrodynamic size and size distribution of the conjugate population, which is useful for assessing aggregation.
Q3: How can I distinguish between mono- and di-conjugated species when using a bifunctional linker like this compound?
Distinguishing between mono- and di-conjugated species, as well as identifying intramolecular versus intermolecular crosslinking, is a key challenge. A combination of techniques is typically required:
-
Mass Spectrometry: High-resolution MS can resolve the mass difference between a protein conjugated with one this compound linker (with one unreacted carboxylic acid) and a protein that has reacted with both ends of the linker, either intramolecularly or with another protein (intermolecularly).
-
HPLC: RP-HPLC can often separate species with different degrees of PEGylation and different charge states (due to the free carboxylic acid on mono-adducts).
-
Peptide Mapping: Following enzymatic digestion of the conjugate, LC-MS/MS analysis of the resulting peptides can identify the specific amino acid residues that have been modified by the PEG linker, helping to differentiate between intra- and intermolecular crosslinks.
Troubleshooting Guides
Conjugation Reaction (EDC/NHS Chemistry)
Problem: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS | Equilibrate EDC and NHS reagents to room temperature before opening to prevent moisture contamination. Use freshly prepared solutions. |
| Suboptimal pH | The activation of carboxylic acids with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the activated NHS-ester with primary amines is most efficient at pH 7-8. Consider a two-step reaction where activation is performed at a lower pH, followed by an increase in pH for the conjugation step. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine contain primary amines that will compete with the target protein for reaction with the activated linker. Use non-amine containing buffers like MES or PBS. |
| Insufficient Molar Excess of Linker | Increase the molar ratio of this compound to the protein. A 5-20 fold molar excess is a common starting point. |
Problem: Protein Precipitation/Aggregation During Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | If dissolving the this compound in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <5% v/v) to avoid denaturing the protein. |
| High Protein Concentration | High protein concentrations can favor intermolecular crosslinking and aggregation. Reduce the protein concentration. |
| Suboptimal Buffer Conditions | The conjugation conditions (pH, ionic strength) may be destabilizing the protein. Screen different buffers to find conditions that maintain protein stability. |
Analytical Characterization
Problem: Poor Resolution in SEC-HPLC
| Possible Cause | Recommended Solution |
| Non-specific Interactions with the Column | Electrostatic interactions can be minimized by increasing the salt concentration (e.g., 150 mM NaCl) in the mobile phase. Hydrophobic interactions can be reduced by adding a small amount of an organic modifier like isopropanol or acetonitrile, or by including additives like arginine. |
| Inappropriate Column Pore Size | Ensure the pore size of the SEC column is suitable for the size range of your protein and its potential aggregates. |
| System Dispersion | For UHPLC systems, especially at low flow rates, pre-column tubing with a narrower internal diameter can minimize peak broadening. |
Problem: Difficulty in Interpreting Mass Spectrometry Data
| Possible Cause | Recommended Solution |
| Heterogeneity of the Sample | The presence of multiple conjugated species (mono-, di-, different sites of conjugation) and the inherent polydispersity of some PEG reagents can lead to complex spectra. High-resolution mass spectrometry is essential. Deconvolution software is required to interpret the multiple charge states seen in ESI-MS. |
| Poor Ionization of PEGylated Protein | PEGylated proteins can be challenging to ionize. Optimize MS parameters such as spray voltage and temperatures. For MALDI-TOF, the choice of matrix is critical. |
| Inability to Distinguish Species | To simplify the spectrum and aid interpretation, consider analyzing the conjugate under reducing conditions to separate antibody heavy and light chains, for example. Peptide mapping is the definitive method for identifying conjugation sites. |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of this compound to a Protein
This protocol describes a two-step process for conjugating this compound to primary amines on a protein.
-
Materials:
-
Protein of interest in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 5.5)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
-
-
Procedure:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Add EDC and NHS to the protein-linker solution to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Optional: Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
If crosslinking two different proteins, add the second protein at this stage.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris.
-
Purify the conjugate using a suitable method, such as SEC or ion-exchange chromatography.
-
Protocol 2: Aggregation Analysis by SEC-HPLC
-
System: UHPLC or HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight of the protein conjugate (e.g., 300 Å pore size for mAbs).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the conjugate to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Monitor the elution profile for the appearance of high molecular weight species (aggregates) that elute before the main monomer peak. Integrate the peak areas to quantify the percentage of aggregate, monomer, and fragment.
Quantitative Data Summary
The following tables provide hypothetical but representative data for the characterization of a 150 kDa monoclonal antibody (mAb) conjugated with this compound (MW ≈ 691 Da).
Table 1: Mass Spectrometry Analysis of Conjugation Reaction
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 150,000 | 150,003 | 15 |
| Mono-conjugated mAb | 150,691 | 150,695 | 55 |
| Di-conjugated mAb (intramolecular) | 151,382 | 151,388 | 25 |
| Di-conjugated mAb (intermolecular dimer) | 301,382 | 301,390 | 5 |
Table 2: SEC-HPLC Analysis of Purified Conjugate
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | 10.5 | 2.1 |
| Dimer | 12.2 | 4.5 |
| Monomer | 14.8 | 93.4 |
| Fragment | 17.2 | <0.1 |
Visualizations
Caption: Experimental workflow for conjugation and analysis.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Strategies for Scaling Up Bis-PEG13-acid Conjugation Processes
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for successfully scaling up conjugation processes involving Bis-PEG13-acid. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in conjugation?
This compound is a homobifunctional crosslinking agent. The "Bis" indicates it has two reactive groups, one at each end of the molecule. "PEG13" refers to a polyethylene glycol spacer chain with 13 ethylene glycol units, which imparts hydrophilicity and flexibility to the linker. The "acid" refers to the terminal carboxylic acid groups.
For conjugation to proteins, these carboxylic acid groups must first be activated, most commonly to N-hydroxysuccinimide (NHS) esters. These activated Bis-PEG13-NHS esters then readily react with primary amines (the ε-amine of lysine residues and the α-amine at the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[1][2] This bifunctionality allows for the crosslinking of proteins, either within the same protein molecule (intramolecular) or between different protein molecules (intermolecular).
Q2: What are the critical process parameters to consider when scaling up my this compound conjugation reaction?
Scaling up a conjugation reaction requires careful consideration of several parameters to maintain product quality and consistency. Key parameters include:
-
Protein and Reagent Concentrations: Higher protein concentrations favor the formation of intermolecular crosslinks (dimers, oligomers, and aggregates), while lower concentrations favor intramolecular crosslinks.[3][4]
-
Molar Ratio (Crosslinker:Protein): The molar excess of the this compound linker over the protein will influence the extent of modification. A 10- to 50-fold molar excess is a common starting point, but this must be optimized for each specific protein and desired outcome.[1]
-
Reaction Buffer and pH: Amine-free buffers such as phosphate, borate, or HEPES at a pH of 7-9 are recommended for NHS ester reactions. Buffers containing primary amines like Tris or glycine will compete with the target protein and should be avoided in the reaction, but can be used to quench it.
-
Mixing and Reaction Time: Efficient and consistent mixing becomes more challenging at larger scales. Inadequate mixing can lead to localized high concentrations of the crosslinker, resulting in heterogeneity and aggregation. Reaction times, typically ranging from 30 minutes to 2 hours, need to be re-evaluated and optimized during scale-up.
-
Temperature: Most NHS ester conjugations are performed at room temperature or 4°C. Lower temperatures can help control the reaction rate and minimize hydrolysis of the NHS ester, a major competing reaction.
Q3: How do I control whether the crosslinking is intramolecular or intermolecular?
Controlling the type of crosslinking is crucial for producing a consistent product. The balance between intramolecular and intermolecular crosslinking is primarily influenced by concentration and stoichiometry.
-
To favor Intramolecular Crosslinking:
-
Use a low protein concentration.
-
Use a higher molar excess of the this compound crosslinker. This increases the probability that both ends of a single linker molecule will react with sites on the same protein molecule.
-
-
To favor Intermolecular Crosslinking:
-
Use a high protein concentration to increase the proximity of protein molecules to one another.
-
Use a lower molar ratio of crosslinker to protein (e.g., a 0.5:1 molar ratio of crosslinker to protein for dimerization).
-
The length of the PEG spacer also plays a role. Longer linkers can facilitate both types of crosslinking, depending on the distance between reactive sites on the protein.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed Crosslinker: The activated Bis-PEG13-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. 2. Inactive Protein: The protein's primary amines may not be accessible or may be compromised. 3. Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine). | 1. Prepare the activated crosslinker stock solution in a dry, anhydrous solvent (like DMSO or DMF) immediately before use. Avoid preparing stock solutions for long-term storage. 2. Confirm protein integrity and concentration. Ensure the protein has been thoroughly desalted or dialyzed into an appropriate amine-free buffer. 3. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-8 before adding the crosslinker. |
| High Levels of Aggregation and Precipitation | 1. Excessive Intermolecular Crosslinking: Reaction conditions (high protein concentration, inappropriate molar ratio) favor the formation of large, insoluble aggregates. 2. Poor Mixing: Inefficient mixing at larger scales can create localized high concentrations of the crosslinker. 3. Solvent Issues: The organic solvent used to dissolve the crosslinker may be causing protein denaturation if it exceeds ~10% of the total reaction volume. | 1. Decrease the protein concentration. Optimize the molar ratio of crosslinker to protein by performing a titration study. 2. Re-evaluate and optimize the mixing parameters for the larger vessel (e.g., impeller type, agitation speed). Consider slower, controlled addition of the crosslinker to the protein solution. 3. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum, ideally below 10%. |
| Product Heterogeneity (Multiple PEGylated Species) | 1. Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time can lead to batch-to-batch variability. 2. Sub-optimal Molar Ratio: The molar ratio of crosslinker to protein may be leading to a mix of unmodified, mono-linked, and crosslinked species. 3. Multiple Reactive Sites: The protein has multiple lysine residues with varying accessibility and reactivity. | 1. Tightly control all reaction parameters during scale-up. Implement in-process controls to monitor the reaction progress. 2. Perform optimization studies at a smaller scale to identify the ideal molar ratio that yields the desired product distribution. 3. This is an inherent property of amine-reactive chemistry. Extensive characterization is needed to understand the product profile. Purification strategies will be critical to isolate the desired species. |
| Desired Crosslink Not Formed (e.g., only mono-linked product) | 1. Low Protein Concentration: The concentration is too low to facilitate efficient intermolecular interactions. 2. Inappropriate Stoichiometry: The molar ratio of crosslinker to protein is too high, leading to the saturation of reactive sites with singly-bound linkers. | 1. Increase the protein concentration to bring molecules closer together. 2. Reduce the molar excess of the crosslinker. For dimerization, a starting point is a 0.5 molar equivalent of the crosslinker to the protein. |
Experimental Protocols
Protocol 1: Activation of this compound to Bis-PEG13-NHS Ester
This protocol describes the activation of the terminal carboxylic acid groups to amine-reactive NHS esters using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
This compound
-
EDC
-
NHS
-
Anhydrous DMSO or DMF
-
Reaction buffer: MES buffer (50 mM, pH 5.5)
Procedure:
-
Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration.
-
In a separate tube, dissolve EDC and NHS in MES buffer. A slight molar excess of EDC and NHS to the carboxylic acid groups on the this compound is recommended.
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting Bis-PEG13-NHS ester solution is now ready for conjugation to the protein. It is highly recommended to use this activated linker immediately.
Protocol 2: Scaled-Up Protein Crosslinking with Activated Bis-PEG13-NHS Ester
This protocol provides a general procedure for crosslinking a protein at a larger scale. Note: All parameters, especially concentrations and molar ratios, must be optimized at a small scale first.
Materials:
-
Target protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared activated Bis-PEG13-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Preparation: Ensure the protein solution is at the predetermined optimal concentration and temperature in a suitable reaction vessel equipped with a calibrated mixing system.
-
Crosslinker Addition: Add the calculated volume of the activated Bis-PEG13-NHS ester stock solution to the protein solution to achieve the desired molar excess. For larger volumes, add the crosslinker solution slowly and steadily with controlled mixing to ensure homogeneity.
-
Incubation: Incubate the reaction for the predetermined time (e.g., 30-60 minutes) at room temperature or 4°C, maintaining consistent mixing throughout.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes to ensure all unreacted NHS esters are deactivated.
-
Purification: Proceed immediately to the purification step to separate the crosslinked protein from unreacted reagents, hydrolyzed linker, and potentially undesired side products. Chromatography methods like Size Exclusion (SEC) or Ion Exchange (IEX) are commonly used.
-
Analysis: Analyze the purified fractions using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry) to confirm the extent of crosslinking and characterize the product distribution.
Visualizations
References
refining reaction times for optimal Bis-PEG13-acid coupling
Welcome to the technical support center for Bis-PEG13-acid coupling reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve successful conjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound to amine-containing molecules.
Question: My coupling reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a this compound coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
A primary reason for low yield is the quality of the coupling reagents, particularly EDC, which is moisture-sensitive. Ensure that EDC and NHS are fresh and have been stored under appropriate conditions (desiccated at -20°C).[1] The purity of your this compound and the amine-containing substrate is also crucial.
The pH of the reaction is critical for efficient coupling. The activation of the carboxylic acid groups on this compound with EDC/NHS is most effective in an acidic environment (pH 4.5-6.0), typically using a buffer like MES.[1][2] However, the subsequent reaction with the primary amine is more efficient at a neutral to slightly basic pH (7.0-8.0), often achieved by adding a buffer like PBS.[1][2]
Reaction times may also need optimization. While the activation step is relatively short (15-60 minutes), the coupling reaction can take anywhere from 2 to 24 hours depending on the reactivity of the amine. Monitoring the reaction progress by LC-MS or TLC can help determine the optimal reaction time.
Question: I am observing aggregation or precipitation of my material during the coupling reaction. How can I prevent this?
Answer:
Aggregation during the reaction can be caused by a change in the solubility of your molecule once the charged carboxylate groups are modified. This is particularly common when working with nanoparticles or proteins.
To mitigate aggregation, consider the following:
-
Solvent Choice: Ensure that your chosen solvent (e.g., DMF, DMSO, or an aqueous buffer) is appropriate for both the starting materials and the final conjugate.
-
Stabilizers: For sensitive substrates like nanoparticles, the inclusion of a stabilizing agent, such as a non-reactive PEG, may be necessary to maintain solubility during the reaction.
-
Concentration: Reducing the concentration of the reactants can sometimes prevent aggregation.
-
Order of Addition: Adding the EDC/NHS solution to the this compound before introducing the amine-containing substrate can sometimes help.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for this compound coupling?
A1: There is no single optimal reaction time, as it is highly dependent on the specific substrates being coupled. However, a general guideline is a two-step process:
-
Activation: The activation of this compound with EDC and NHS is typically carried out for 15 to 60 minutes at room temperature.
-
Coupling: The reaction with the amine-containing molecule is generally run for 2 to 24 hours at room temperature. It is highly recommended to monitor the reaction's progress using techniques like LC-MS or TLC to determine the point of completion.
Q2: What are the recommended molar ratios of reactants?
A2: The molar ratios can be adjusted to optimize the reaction. A common starting point is a slight excess of the activating agents and the amine.
| Reactant | Molar Ratio (relative to this compound) | Notes |
| This compound | 1 | The limiting reagent. |
| EDC | 1.2 - 2.0 | An excess ensures efficient activation. |
| NHS/Sulfo-NHS | 1.0 - 2.0 | Helps to stabilize the activated intermediate, improving coupling efficiency. |
| Amine-containing molecule | 1.5 - 2.0 | An excess can help drive the reaction to completion, especially if the amine is not very reactive. |
Q3: How should I prepare and store my reagents?
A3: Proper handling and storage of reagents are critical for successful coupling.
-
This compound, EDC, and NHS: These reagents are often solids and should be stored desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solutions: It is often convenient to prepare stock solutions of the reagents in a dry, water-miscible solvent like DMF or DMSO. These stock solutions should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and used promptly.
Q4: What is the purpose of NHS or Sulfo-NHS in the reaction?
A4: While EDC can directly mediate the formation of an amide bond, the O-acylisourea intermediate it forms is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. NHS or its water-soluble analog, Sulfo-NHS, reacts with this intermediate to form a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, thereby increasing the overall yield of the coupling reaction.
Signaling Pathway of EDC/NHS Coupling:
Caption: EDC/NHS activation and coupling pathway.
Experimental Protocols
General Protocol for this compound Coupling to an Amine-Containing Molecule:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution (e.g., 1 M hydroxylamine or 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMF or DMSO (for stock solutions)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare stock solutions of each reagent in anhydrous DMF or DMSO if desired.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (1.2-2.0 molar equivalents) and NHS (1.0-2.0 molar equivalents) to the this compound solution.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine solution. Alternatively, if pH sensitivity is a concern, you can adjust the pH of the activation mixture to 7.2-7.5 with Coupling Buffer before adding the amine.
-
Let the coupling reaction proceed for 2-24 hours at room temperature with gentle stirring. Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC, to remove excess reagents and byproducts.
-
References
Validation & Comparative
A Head-to-Head Comparison of Bis-PEG13-acid and Other Homobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Homobifunctional PEG Linker
In the landscape of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and overall performance. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of bioconjugates.[1][2] Among these, homobifunctional PEG linkers, which possess identical reactive groups at both ends of a PEG chain, are widely utilized for crosslinking proteins and other macromolecules.[3][4]
This guide provides an objective comparison of Bis-PEG13-acid with other commonly used homobifunctional PEG linkers, focusing on their chemical properties, reaction mechanisms, and the characteristics of the resulting bioconjugates. While direct head-to-head quantitative experimental data for this compound against other specific homobifunctional linkers is limited in publicly available literature, this guide draws on established principles of bioconjugation and available data on the performance of different chemical linkages to provide a comprehensive overview for researchers.
Understanding Homobifunctional PEG Linkers
Homobifunctional PEG linkers are defined by the presence of the same reactive functional group at both termini of a polyethylene glycol chain.[3] This symmetrical design allows for the crosslinking of molecules that present the same target functional group. The PEG spacer itself imparts favorable properties such as increased hydrophilicity and reduced steric hindrance.
The selection of a homobifunctional PEG linker is primarily dictated by the target functional group on the biomolecule of interest. The most common reactive groups on these linkers include:
-
Carboxylic Acids (-COOH): As seen in this compound, these groups react with primary amines in the presence of an activator (e.g., EDC, DCC) to form stable amide bonds.
-
N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds with high efficiency at neutral to slightly basic pH.
-
Maleimides: These groups specifically react with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.
Comparative Analysis of Key Homobifunctional PEG Linkers
The performance of a homobifunctional PEG linker can be evaluated based on several key parameters: reactivity and conjugation efficiency, stability of the resulting linkage, and the impact on the biological activity of the conjugated molecule.
| Linker Type | Target Functional Group | Resulting Linkage | Reaction pH | Key Advantages | Key Disadvantages |
| Bis-PEG-acid | Primary Amines (-NH₂) | Amide Bond | 4.5 - 7.5 (with activator) | Stable amide bond formed. Carboxylic acid group is stable in aqueous solution prior to activation. | Requires an activation step (e.g., with EDC/DCC), which can add complexity to the protocol. |
| Bis-PEG-NHS ester | Primary Amines (-NH₂) | Amide Bond | 7.0 - 8.5 | High reactivity towards primary amines, leading to efficient conjugation. No separate activation step needed. | NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. Requires anhydrous storage and careful handling. |
| Bis-PEG-Maleimide | Sulfhydryl Groups (-SH) | Thioether Bond | 6.5 - 7.5 | Highly specific reaction with thiols, allowing for site-specific conjugation to cysteine residues. The resulting thioether bond is generally stable. | Maleimide groups can undergo hydrolysis at higher pH. The stability of the thioether bond can be influenced by the local microenvironment on the protein. |
Experimental Protocols: A General Workflow for Comparison
To empirically determine the optimal homobifunctional PEG linker for a specific application, a systematic comparison is recommended. The following outlines a general workflow for conjugating a protein with primary amines using Bis-PEG-acid and Bis-PEG-NHS ester linkers.
Experimental Workflow for Comparing Amine-Reactive Homobifunctional Linkers
Caption: A generalized experimental workflow for comparing the conjugation of Bis-PEG-acid and Bis-PEG-NHS ester to a protein.
Protocol for Protein Crosslinking with Bis-PEG-acid
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., MES or HEPES buffer) at a concentration of 1-10 mg/mL.
-
Linker and Activator Preparation: Prepare a stock solution of Bis-PEG-acid in an appropriate solvent (e.g., DMSO or DMF). Prepare a fresh solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and optionally Sulfo-NHS (N-hydroxysulfosuccinimide) in the reaction buffer.
-
Conjugation: Add the Bis-PEG-acid stock solution to the protein solution to achieve the desired molar excess. Immediately add the EDC/Sulfo-NHS solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent such as hydroxylamine or Tris buffer.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol for Protein Crosslinking with Bis-PEG-NHS ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer with a pH of 7.0-8.5 (e.g., PBS or borate buffer) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Bis-PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Conjugation: Add the Bis-PEG-NHS ester solution to the protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.
-
Purification: Purify the conjugate using SEC or dialysis.
Application in Targeted Therapy: ADCs and Signaling Pathways
Homobifunctional PEG linkers are instrumental in the construction of ADCs, where they can be used to attach a drug molecule to an antibody. The choice of linker can influence the stability and drug-release profile of the ADC, which in turn affects its therapeutic efficacy. ADCs often target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. Upon binding to the receptor, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
HER2 Signaling Pathway and ADC Mechanism of Action
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the receptor, leading to the internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing apoptosis.
Caption: Mechanism of action of an anti-HER2 ADC.
EGFR Signaling Pathway and ADC Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is another key receptor tyrosine kinase involved in cell growth and proliferation. Ligand binding to EGFR triggers a signaling cascade that includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. ADCs targeting EGFR bind to the receptor on cancer cells, are internalized, and release their cytotoxic payload, thereby inhibiting these pro-survival pathways and inducing cell death.
Caption: Mechanism of action of an anti-EGFR ADC.
Conclusion
The selection of a homobifunctional PEG linker is a critical step in the design of bioconjugates. This compound offers the advantage of forming a stable amide bond and having a stable carboxylic acid functional group prior to activation. In contrast, Bis-PEG-NHS esters provide high reactivity for efficient conjugation without the need for a separate activation step, but require careful handling due to their susceptibility to hydrolysis. Bis-PEG-Maleimide linkers offer site-specific conjugation to cysteine residues, forming stable thioether bonds.
The optimal choice of linker will depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The experimental workflows and comparative information provided in this guide serve as a valuable resource for researchers in making an informed decision for their bioconjugation needs. Further empirical studies directly comparing the performance of these linkers under identical conditions are warranted to provide more definitive quantitative guidance.
References
A Head-to-Head Comparison of Bis-PEG13-acid and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a suitable linker is paramount to the success of their work. This guide provides an objective comparison of two commonly employed polyethylene glycol (PEG) linkers: Bis-PEG13-acid and N-hydroxysuccinimide (NHS)-ester PEG linkers. By examining their reactivity, stability, and application-specific performance through supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.
Introduction to this compound and NHS-ester PEG Linkers
This compound is a homobifunctional crosslinker characterized by a 13-unit polyethylene glycol chain flanked by a carboxylic acid group at each terminus. For these carboxylic acid groups to react with primary amines on a target molecule (such as lysine residues on a protein), they require activation by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step process forms a stable amide bond.[1][2][3]
In contrast, NHS-ester PEG linkers are amine-reactive reagents that come pre-activated. The NHS ester group readily and directly reacts with primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[4][5] This direct reaction simplifies the conjugation process by eliminating the need for a separate activation step.
Performance Comparison: this compound vs. NHS-ester PEG
The selection between these two linkers often hinges on the specific requirements of the application, including the desired reaction conditions, the nature of the biomolecules involved, and the importance of controlling the conjugation reaction.
| Feature | This compound | NHS-ester PEG Linker |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Reaction Mechanism | Two-step: Activation with EDC/NHS followed by reaction with amine | One-step: Direct reaction with amine |
| Optimal Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0 | pH 7.2-8.5 |
| Reaction Byproducts | Urea derivative, NHS | N-Hydroxysuccinimide (NHS) |
| Stability of Linker | Stable under normal storage conditions. | Moisture-sensitive; prone to hydrolysis, especially at higher pH. |
| Control over Reaction | Offers more control as the activation and conjugation steps are separate. | Less control due to the continuous competition between aminolysis and hydrolysis. |
| Versatility | The carboxylic acid can be functionalized with other groups. | Primarily used for amine coupling. |
Experimental Protocols
Protocol 1: Bioconjugation using this compound
This protocol describes the conjugation of a protein to an amine-containing molecule using this compound.
Materials:
-
Protein with accessible primary amines (e.g., antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 2-5 mg/mL.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the reaction mixture.
-
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Removal of Excess Reagents: Immediately purify the activated protein using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the amine-containing molecule to the purified, activated protein at a desired molar ratio (e.g., 10-fold molar excess).
-
-
Incubation: Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.
Protocol 2: Bioconjugation using NHS-ester PEG Linker
This protocol outlines the conjugation of a protein with an NHS-ester PEG linker.
Materials:
-
Protein with accessible primary amines (e.g., antibody)
-
NHS-ester PEG linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Linker Preparation: Equilibrate the vial of NHS-ester PEG linker to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10 to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
A typical reaction using a 20-fold molar excess of the linker to label an antibody at 1-10 mg/mL results in 4-6 linkers per antibody.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding Quenching Buffer to react with any unreacted NHS ester.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Storage: Store the purified PEGylated protein under conditions optimal for the non-modified protein.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for each linker.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for bioconjugation using an NHS-ester PEG linker.
Conclusion
The choice between this compound and NHS-ester PEG linkers is a critical decision in the design of bioconjugation experiments. NHS-ester PEGs offer a streamlined, one-step protocol that is highly efficient for labeling proteins with accessible primary amines. However, the inherent moisture sensitivity of the NHS ester group requires careful handling and can lead to challenges in controlling the extent of labeling due to the competing hydrolysis reaction.
On the other hand, this compound provides a more controlled, two-step approach. While it requires an additional activation step using EDC and NHS, this separation of activation and conjugation allows for greater regulation of the reaction and may be advantageous in complex multi-step synthesis or when precise control over the degree of labeling is crucial. The stability of the carboxylic acid functional group also offers greater flexibility in terms of storage and handling prior to activation.
Ultimately, the optimal linker will depend on the specific goals of the research, the properties of the molecules to be conjugated, and the desired level of control over the bioconjugation process. This guide provides the foundational knowledge and protocols to assist researchers in making the most appropriate choice for their application.
References
Validating Bis-PEG13-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced biomaterials. The use of bifunctional linkers, such as Bis-PEG13-acid, requires robust analytical methodologies to confirm successful conjugation, determine the extent of modification, and ensure product homogeneity. This guide provides an objective comparison of mass spectrometry—the gold standard for bioconjugate analysis—with alternative techniques, supported by experimental data and detailed protocols.
This compound is a homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid groups. These reactive ends are commonly used to couple with primary amines on proteins, peptides, or other molecules in the presence of activating agents like EDC and NHS, forming stable amide bonds. Verifying the formation of these covalent linkages is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of the final conjugate.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) provides an unparalleled level of detail in the analysis of bioconjugates by directly measuring the molecular weight of the intact protein and its conjugated forms. This allows for unambiguous confirmation of conjugation and precise determination of the number of linker molecules attached.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful and widely used MS technique for this purpose. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can resolve the complex spectra generated by heterogeneous PEGylated proteins.
Key Advantages of Mass Spectrometry:
-
Unambiguous Confirmation: Provides a direct measurement of the mass increase corresponding to the addition of the this compound linker.
-
Precise Stoichiometry: Enables the determination of the distribution of species with different numbers of conjugated linkers (e.g., drug-to-antibody ratio in ADCs).
-
Site of Conjugation: Peptide mapping workflows, involving enzymatic digestion of the conjugate followed by tandem mass spectrometry (MS/MS), can identify the specific amino acid residues (e.g., lysine) that have been modified.
-
High Sensitivity and Resolution: Modern instruments can detect and characterize low-abundance species and resolve small mass differences.
Challenges in Mass Spectrometric Analysis of PEGylated Conjugates:
-
Heterogeneity: The inherent polydispersity of many PEG reagents can lead to broad mass spectral peaks, complicating data interpretation.
-
Charge State Complexity: Large molecules like antibodies can acquire multiple charges during electrospray ionization (ESI), resulting in complex spectra that require deconvolution to determine the neutral mass.
-
In-source Fragmentation: Some linker-payload combinations can be labile and fragment within the mass spectrometer source, requiring careful optimization of instrument parameters.
Performance Comparison of Validation Techniques
While mass spectrometry offers the most detailed characterization, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. The choice of method depends on the specific information required, available instrumentation, and the stage of product development.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass of conjugate, distribution of conjugated species, site of conjugation. | Separation of conjugated species from unconjugated protein, estimation of purity and heterogeneity. | Visual confirmation of a mass increase, estimation of conjugation efficiency. |
| Quantitative Accuracy | High | Moderate to High | Low to Moderate |
| Resolution | Very High | High | Low |
| Throughput | Moderate | High | High |
| Cost & Complexity | High | Moderate | Low |
| Key Application | Definitive characterization, determination of drug-to-antibody ratio (DAR), identification of modification sites. | Routine quality control, purity assessment, monitoring reaction progress. | Initial screening of conjugation reactions, qualitative assessment of molecular weight shift. |
Experimental Protocols
Protocol 1: LC-MS Analysis of a this compound Conjugated Antibody
This protocol describes the analysis of an antibody conjugated with a small molecule via a this compound linker to determine the average number of molecules conjugated per antibody (drug-to-antibody ratio, DAR).
1. Sample Preparation:
- If necessary, deglycosylate the conjugated antibody using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.
- For reduced analysis, treat the conjugate with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
- Dilute the sample to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 0.1% formic acid in water).
2. LC-MS System:
- LC System: A UPLC or HPLC system with a reversed-phase column suitable for large proteins (e.g., C4, 1.7-3.5 µm particle size).
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3. LC Method:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient from 20-60% Mobile Phase B over 15-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 60-80°C.
4. MS Method:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 500-4000.
- Data Analysis: Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass spectrum. The resulting spectrum will show a distribution of peaks corresponding to the unconjugated antibody and the antibody with one, two, three, etc., conjugated linkers. The average DAR can be calculated from the relative abundance of these species.
Protocol 2: HPLC Analysis of Conjugation Reaction
This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to separate and quantify the different conjugated species.
1. Sample Preparation:
- Filter the conjugation reaction mixture to remove any precipitates.
- Dilute the sample in the initial mobile phase buffer.
2. HPLC System:
- An HPLC or UPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
3. HIC Method:
- Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
- Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
- Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
- Detection: UV absorbance at 280 nm.
4. Data Analysis:
- The chromatogram will show peaks corresponding to the unconjugated antibody and species with increasing numbers of conjugated linkers, which are more hydrophobic and thus have longer retention times. The relative peak areas can be used to estimate the distribution of conjugated species.
Protocol 3: SDS-PAGE Analysis of Conjugation
This protocol provides a simple and rapid method for the qualitative assessment of conjugation.
1. Sample Preparation:
- Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer.
- Heat the samples at 95°C for 5 minutes.
2. Electrophoresis:
- Load the samples onto a 4-12% gradient polyacrylamide gel.
- Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
3. Visualization:
- Stain the gel with Coomassie Brilliant Blue and then destain.
- A successful conjugation will be indicated by a shift in the molecular weight of the band corresponding to the conjugated protein compared to the unconjugated protein. Densitometry can be used to estimate the percentage of conjugated protein.
Workflow and Decision Making
The following diagrams illustrate a typical experimental workflow for validating a this compound conjugation and a decision tree to aid in selecting the appropriate analytical technique.
Conclusion
The validation of this compound conjugation requires a multi-faceted analytical approach. While mass spectrometry stands as the most definitive method, providing precise mass and stoichiometric information, techniques like HPLC and SDS-PAGE are invaluable for routine analysis, process monitoring, and initial screening. For comprehensive characterization, a combination of these methods is often employed. Mass spectrometry is used to provide the detailed structural information required for regulatory submissions and in-depth understanding of the bioconjugate, while chromatographic and electrophoretic techniques offer higher throughput for quality control and process development. By selecting the appropriate analytical tools, researchers can ensure the quality, consistency, and efficacy of their bioconjugated products.
A Comparative Guide to the In Vitro and In Vivo Performance of Bis-PEG13-Acid Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. The choice of linker technology impacts the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site. This guide provides a comparative framework for evaluating the performance of ADCs utilizing a Bis-PEG13-acid linker against other common linker technologies.
The this compound linker is a hydrophilic, polyethylene glycol (PEG)-based linker. It contains two terminal carboxylic acid groups that form stable amide bonds with amine groups on the antibody or payload. The PEG component is intended to enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and a better therapeutic window.
Data Presentation: A Comparative Overview
The following tables present a hypothetical comparison of a this compound linked ADC against two common alternatives: a protease-cleavable valine-citrulline (vc) linker and a non-cleavable linker. It is crucial to note that the data presented in these tables is for illustrative purposes only and is intended to demonstrate how experimental results would be summarized for a comparative analysis.
Table 1: In Vitro Performance Comparison
| Parameter | This compound Linker ADC | Valine-Citrulline (vc) Linker ADC | Non-Cleavable Linker ADC |
| Cytotoxicity (IC50, ng/mL) | |||
| Antigen-Positive Cell Line | 15 | 10 | 25 |
| Antigen-Negative Cell Line | >1000 | >1000 | >1000 |
| Bystander Effect | Moderate | High | Low/None |
| Plasma Stability (% intact ADC after 7 days) | |||
| Human Plasma | 90% | 85% | >95% |
| Mouse Plasma | 85% | 70% | >95% |
Table 2: In Vivo Performance Comparison (Xenograft Model)
| Parameter | This compound Linker ADC | Valine-Citrulline (vc) Linker ADC | Non-Cleavable Linker ADC |
| Tumor Growth Inhibition (TGI, %) | 85% | 90% | 80% |
| Pharmacokinetics (Half-life, hours) | 150 | 120 | 180 |
| Tolerability (Maximum Tolerated Dose, mg/kg) | 15 | 10 | 20 |
Mandatory Visualization
The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the evaluation of ADCs.
Experimental workflow for ADC evaluation.
Mechanism of the bystander effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design of comparative studies.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (this compound linked, vc-linked, non-cleavable linked)
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
ADCs
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monoculture controls of antigen-negative cells.
-
ADC Treatment: Add serial dilutions of the ADCs to the co-culture and monoculture wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging and quantifying GFP-positive cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma.
Materials:
-
ADCs
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADCs at a defined concentration in human and mouse plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC (e.g., via affinity capture) and extract any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and the concentration of free payload over time.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (antigen-positive)
-
ADCs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs and vehicle control via intravenous injection at specified doses and schedules.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or after a predetermined period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
A Comparative Guide to the Characterization of Acid-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the precise characterization of functionalized nanoparticles is paramount for ensuring their safety, efficacy, and reproducibility. This guide provides a comparative analysis of nanoparticles functionalized with terminal acid groups, using carboxyl-terminated polyethylene glycol (PEG) as a representative example, and contrasts them with other common surface modifications. While specific public data for "Bis-PEG13-acid" functionalized nanoparticles is limited, this guide leverages data from analogous systems to provide a valuable comparative framework.
Performance Comparison of Functionalized Nanoparticles
The choice of surface functionalization significantly impacts the physicochemical properties and biological behavior of nanoparticles. Below is a comparison of key performance parameters for nanoparticles functionalized with carboxyl-terminated PEG, methoxy-terminated PEG, and a non-PEG alternative, polysarcosine (pSar).
| Parameter | Carboxyl-Terminated PEG-NPs | Methoxy-Terminated PEG-NPs | Polysarcosine (pSar)-NPs |
| Average Hydrodynamic Diameter (nm) | 100 - 200 | 100 - 200 | 90 - 180 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -20 to -40 | -5 to -15 | -5 to -15 |
| In Vitro Cellular Uptake | Moderate to High | Low to Moderate | Low to Moderate |
| In Vivo Circulation Half-life | Long | Long | Long |
| Biocompatibility | High | High | High |
| Potential for Further Conjugation | High (via carboxyl groups) | Low | Moderate |
Note: The data presented is a synthesis of typical values found in nanoparticle characterization literature and may vary depending on the nanoparticle core material, synthesis method, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of nanoparticles. Below are protocols for key experiments.
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
Objective: To determine the average hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion.
Protocol:
-
Prepare a dilute suspension of the nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 0.1 mg/mL.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample to a disposable DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index, and equilibrate the sample to the desired temperature (typically 25°C).
-
Perform the measurement, collecting at least three replicate readings.
-
Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI).
Zeta Potential Measurement
Objective: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.
Protocol:
-
Prepare a dilute suspension of the nanoparticles in 10 mM NaCl solution at a concentration of approximately 0.1 mg/mL.
-
Transfer the sample to a disposable folded capillary cell (DTS1070 or similar).
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the zeta potential analyzer.
-
Set the instrument parameters and allow the sample to equilibrate to 25°C.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. Perform at least three replicate measurements.
Transmission Electron Microscopy (TEM) for Morphology and Core Size
Objective: To visualize the morphology and determine the core size of the nanoparticles.
Protocol:
-
Place a drop of the nanoparticle suspension (approximately 5-10 µL of a 0.1 mg/mL solution) onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, add a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds and then wick away the excess.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Measure the diameter of a statistically significant number of individual nanoparticle cores (e.g., >100) using image analysis software.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for nanoparticle characterization.
Caption: Hypothetical cellular uptake and signaling pathway.
Alternatives to PEG Functionalization
Concerns about the potential immunogenicity of PEG have driven research into alternative surface coatings for nanoparticles.[1][2] These alternatives aim to provide similar "stealth" properties, prolonging circulation time and reducing non-specific uptake.
Promising PEG Alternatives Include:
-
Polysarcosine (pSar): A biodegradable polymer with stealth properties comparable to PEG but with potentially lower immunogenicity.[1]
-
Poly(2-oxazoline)s (POx): A class of polymers with tunable properties that can be modulated to improve colloidal stability and circulation times.[1]
-
Zwitterionic Polymers: These polymers contain both positive and negative charges, resulting in a net neutral charge and excellent resistance to protein adsorption.[2]
Cellular Uptake Mechanisms
The surface functionalization of nanoparticles plays a critical role in their interaction with cells and subsequent uptake mechanisms.
-
PEGylation and Cellular Uptake: The hydrophilic PEG layer can sterically hinder the interaction of nanoparticles with cell surface receptors, thereby reducing non-specific cellular uptake and phagocytosis. This "stealth" effect is a primary reason for PEGylation in drug delivery systems.
-
Receptor-Mediated Endocytosis: Nanoparticles functionalized with specific ligands (e.g., antibodies, peptides) can be actively targeted to cells expressing the corresponding receptors, leading to enhanced cellular uptake via receptor-mediated endocytosis. While PEG can reduce non-specific uptake, the inclusion of targeting ligands can overcome this to facilitate specific cellular entry.
-
Influence of Surface Charge: The negative charge of carboxyl-terminated PEG nanoparticles can influence their interaction with the cell membrane and uptake pathways.
Conclusion
References
A Comparative Analysis of Bis-PEG13-acid and Other Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive comparison of Bis-PEG13-acid with other commonly used crosslinking agents. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform your selection process for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
Introduction to Crosslinking Agents
Crosslinking agents are molecules that contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins, peptides, or other biomolecules.[1] The selection of an appropriate crosslinker depends on several factors, including the target functional groups, the desired length of the spacer arm, and whether the linkage needs to be cleavable or non-cleavable.[2]
This compound is a homobifunctional crosslinker characterized by a 13-unit polyethylene glycol (PEG) spacer arm flanked by a carboxylic acid group at each end. The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate.[3] The terminal carboxylic acids can be activated to react with primary amines on target molecules, forming stable amide bonds.[4]
Comparative Analysis of Crosslinking Chemistries
The performance of a crosslinking agent is intrinsically linked to its reactive chemistry. This section compares the properties of this compound (a carboxyl-reactive agent) with other major classes of crosslinkers.
Amine-Reactive Crosslinkers (NHS Esters)
N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive crosslinkers. They react with primary amines (e.g., on lysine residues) under physiological to slightly alkaline pH to form stable amide bonds.[5]
Sulfhydryl-Reactive Crosslinkers (Maleimides)
Maleimide-based crosslinkers are highly specific for sulfhydryl groups (e.g., on cysteine residues), forming stable thioether bonds. This specificity allows for more controlled and site-specific conjugation.
Zero-Length Crosslinkers (EDC/NHS)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with NHS, facilitate the direct formation of an amide bond between a carboxyl group and a primary amine, without the crosslinker itself being incorporated into the final product.
Data Presentation: A Comparative Overview
The following tables summarize key performance characteristics of different crosslinking strategies. It is important to note that the quantitative data presented is representative and has been synthesized from multiple sources for comparative purposes. Actual performance will vary depending on the specific molecules and reaction conditions.
| Feature | This compound (Carboxyl-Reactive) | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide (e.g., SMCC) |
| Target Functional Groups | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) and Sulfhydryls (-SH) |
| Reaction pH (Optimal) | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 7.0-9.0 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 |
| Bond Formed | Amide | Amide | Amide and Thioether |
| Spacer Arm Length | ~50 Å | Variable (e.g., 11.4 Å for DSS) | Variable (e.g., 8.3 Å for SMCC) |
| Specificity | Moderate | Low (targets all accessible primary amines) | High (allows for sequential, specific targeting of different functional groups) |
| PEGylation | Inherent | Can be incorporated | Can be incorporated |
Table 1: Comparison of Key Crosslinking Chemistries.
| Linker Type | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Antitumor Activity (% TGI) | Plasma Stability (% Intact ADC after 7 days) |
| PEGylated (representative) | 15.8 | 85 | 95 |
| Non-PEGylated (SMCC) | 10.2 | 70 | 90 |
| Cleavable (Val-Cit) | 5.5 | 95 | 80 |
| Non-Cleavable (Maleimide-based) | 12.1 | 80 | >95 |
Table 2: Representative Performance of Different Linker Types in Antibody-Drug Conjugates (ADCs). The data is illustrative and compiled from various sources to highlight general trends. TGI: Tumor Growth Inhibition.
Mandatory Visualization
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The PROTAC brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
The development of an ADC is a multi-step process that involves careful selection of the antibody, linker, and payload, followed by conjugation, purification, and extensive in vitro and in vivo characterization.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
This protocol describes the activation of this compound with EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a target protein.
Materials:
-
This compound
-
Protein A (to be conjugated)
-
Protein B (target protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein A:
-
Immediately add the activated this compound solution to a solution of Protein A in Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Protein A-PEG Conjugate:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein B:
-
Add the purified Protein A-PEG conjugate to a solution of Protein B in Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
-
Analysis:
-
Analyze the crosslinking efficiency by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.
-
Protocol 2: In Vitro Cytotoxicity Assay for ADCs (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative, optional)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the dose-response curve (cell viability vs. ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The selection of a crosslinking agent is a critical step in the design and development of bioconjugates. This compound, with its hydrophilic PEG spacer and terminal carboxylic acid groups, offers a valuable tool for creating stable and soluble conjugates. However, the optimal choice of crosslinker ultimately depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. A thorough understanding of the different crosslinking chemistries and a systematic experimental approach, as outlined in this guide, are essential for the successful development of novel bioconjugates for research and therapeutic applications.
References
A Comparative Guide to Confirming Successful Synthesis of Bis-PEG13-acid Conjugates
The successful synthesis of Bis-PEG13-acid conjugates, which are heterobifunctional linkers, is critical for the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Confirmation of the final product's identity, purity, and structural integrity is paramount. This guide provides a comparative overview of the primary analytical methods used to characterize these conjugates, offering experimental insights and data presentation to aid researchers in selecting the most appropriate techniques.
Core Analytical Techniques
The primary methods for confirming the synthesis of this compound conjugates include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information to build a comprehensive analytical profile of the synthesized molecule.
Method Comparison
A direct comparison of these techniques highlights their strengths and weaknesses in the context of PEG linker analysis.
| Analytical Method | Information Provided | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS) | Molecular Weight, Purity, Identification of Byproducts | High sensitivity, Accurate mass determination | Polydispersity can complicate spectra, May not distinguish isomers | Confirmation of successful conjugation and assessment of sample purity |
| NMR Spectroscopy | Unambiguous Structure, Functional Group Integrity, Quantitation | Provides detailed structural information, Non-destructive | Lower sensitivity than MS, Complex spectra for large molecules | Definitive structural elucidation and confirmation of terminal groups |
| HPLC | Purity, Quantification, Separation of Mixtures | Excellent for separating complex mixtures, Quantifiable | Does not provide structural information directly, Method development can be time-consuming | Purification of final product and assessment of reaction completion |
Experimental Protocols and Data Presentation
Detailed methodologies are crucial for reproducible and reliable characterization of this compound conjugates.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone for confirming the molecular weight of the synthesized conjugate.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[1] ESI-MS is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[2][3][4]
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µM in the mobile phase.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass.
-
Data Presentation:
| Parameter | Expected Value | Observed Value | Conclusion |
| Molecular Weight (Da) | [Calculated MW of this compound conjugate] | [Experimental MW from MS] | Confirms identity of the target molecule |
| Purity (%) | >95% | [Determined from chromatogram peak area] | Assesses the success of purification |
| Major Impurities (m/z) | - | [List of observed m/z values] | Identifies potential side-products or starting materials |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of the this compound conjugate. ¹H and ¹³C NMR are essential for verifying the integrity of the terminal functional groups and the PEG backbone.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe include:
-
The characteristic repeating ethylene glycol protons of the PEG chain (~3.6 ppm).
-
Signals corresponding to the protons adjacent to the terminal acid functional groups.
-
Signals from any other specific moieties in the conjugate.
-
-
Data Analysis: Integrate the relevant peaks to confirm the ratio of the different structural components.
Data Presentation:
| Proton Signal | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Integration Value | Assignment |
| -CH₂CH₂O- | ~3.6 | [Experimental value] | [Relative integral] | PEG backbone |
| Protons α to COOH | [Expected value] | [Experimental value] | [Relative integral] | Terminal acid group |
| [Other specific protons] | [Expected value] | [Experimental value] | [Relative integral] | [Specific moiety] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized conjugate and for its purification. Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC) are common methods.
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL and dilute to an appropriate concentration for UV detection.
-
Column: C18 or C8 analytical column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the product from impurities (e.g., 10-90% B over 20 minutes).
-
Detection: UV detector at a wavelength where the conjugate or impurities absorb. If the conjugate lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
Data Presentation:
| Peak Number | Retention Time (min) | Peak Area (%) | Identity |
| 1 | [Retention time of main peak] | [Area % of main peak] | This compound conjugate |
| 2 | [Retention time of impurity] | [Area % of impurity] | Unreacted starting material/Byproduct |
| 3 | ... | ... | ... |
Workflow and Pathway Visualizations
Visualizing the experimental workflow can aid in understanding the logical progression of analysis.
Caption: Experimental workflow for synthesis confirmation.
Signaling Pathway Analogy for Analytical Confirmation
The process of confirming a successful synthesis can be analogized to a signaling pathway where each analytical technique acts as a checkpoint.
Caption: Logical flow for analytical confirmation.
By employing a combination of these powerful analytical techniques, researchers can confidently confirm the successful synthesis of this compound conjugates, ensuring the quality and reliability of these critical reagents for downstream applications in drug development and biotechnology.
References
Safety Operating Guide
Proper Disposal of Bis-PEG13-acid: A Guide for Laboratory Professionals
Researchers and scientists handling Bis-PEG13-acid must adhere to specific disposal procedures to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management of this compound waste, in line with established safety protocols.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical waste is not disposed of in the sanitary sewer or regular trash. The primary directive for its disposal is to entrust it to an approved waste disposal plant[1].
Key Safety and Handling Information
Before proceeding with disposal, it is essential to be aware of the chemical's properties and the necessary safety precautions.
| Property | Information |
| Chemical Formula | C30H58O17 |
| Molecular Weight | 690.78 |
| Hazards | Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]. Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[1]. |
| Personal Protective Equipment (PPE) | Wear self-contained breathing apparatus and protective clothing[1]. Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains. |
Step-by-Step Disposal Protocol
The following workflow outlines the mandatory procedure for the disposal of this compound.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from the Safety Data Sheet (SDS) for this compound. No experimental protocols are cited in this context.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Evacuate Personnel : Ensure all non-essential personnel leave the affected area.
-
Ensure Adequate Ventilation : Work in a well-ventilated area to avoid inhaling vapors.
-
Contain the Spill : Use an inert absorbent material to contain the spill. Prevent the chemical from entering drains or waterways.
-
Collect Spillage : Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Personal Protection : Use full personal protective equipment during the cleanup process.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem.
References
Essential Safety and Operational Guide for Handling Bis-PEG13-acid
This guide provides critical safety, handling, and disposal information for Bis-PEG13-acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, proper PPE is mandatory to minimize exposure and ensure safety.[1]
Recommended Personal Protective Equipment:
| Body Part | Personal Protective Equipment | Material/Standard Specification |
| Eyes/Face | Chemical safety goggles | Splash-proof goggles are recommended. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable for handling.[2][3] Gloves must be inspected for integrity before each use.[2][4] |
| Body | Laboratory coat | A standard lab coat is sufficient for routine handling. |
| Respiratory | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation. |
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
B. Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wear the appropriate PPE as specified in the table above.
C. Storage Procedures:
-
Store in tightly closed vessels in a refrigerated environment.
-
Keep away from heat, flames, and sparks.
-
Store separately from oxidizing agents.
III. Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected skin area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. |
| Inhalation | Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Spill | For small spills, mix with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal. |
IV. Disposal Plan
All waste materials containing this compound must be handled as special waste.
A. Waste Categorization:
-
While polyethylene glycol (PEG) is generally considered non-hazardous and biodegradable, it is crucial to avoid releasing it into wastewater systems.
B. Disposal Procedure:
-
Collect all waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (such as gloves), in a clearly labeled and sealed container.
-
Arrange for the disposal of the special waste through a licensed disposal company, in accordance with local, national, and regional regulations.
V. Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Odor | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
Source: BroadPharm Safety Data Sheet
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
